molecular formula C10H15NO B1527305 1-Amino-2-(3-methylphenyl)propan-2-ol CAS No. 133562-35-3

1-Amino-2-(3-methylphenyl)propan-2-ol

Cat. No.: B1527305
CAS No.: 133562-35-3
M. Wt: 165.23 g/mol
InChI Key: KDJKCQOXHFKRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-(3-methylphenyl)propan-2-ol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Amino-2-(3-methylphenyl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-2-(3-methylphenyl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-amino-2-(3-methylphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-4-3-5-9(6-8)10(2,12)7-11/h3-6,12H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJKCQOXHFKRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734300
Record name 1-Amino-2-(3-methylphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133562-35-3
Record name 1-Amino-2-(3-methylphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 1-Amino-2-(3-methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-Amino-2-(3-methylphenyl)propan-2-ol , a specialized regioisomer of the phenylpropanolamine class.[1] This document is structured for researchers and drug development professionals, focusing on its synthesis, physicochemical properties, and utility as a chiral building block and pharmacological scaffold.[1][2]

Structural Dynamics, Synthesis, and Pharmacochemical Profile[1]

Executive Summary

1-Amino-2-(3-methylphenyl)propan-2-ol is a tertiary amino-alcohol characterized by a quaternary carbon center at the C2 position.[1] Structurally distinct from the classical ephedrine/cathinone metabolites (which typically feature secondary alcohols at C1), this molecule represents a "beta-amino-alpha-aryl-tertiary alcohol" motif.[1]

In drug development, this scaffold is critical for three reasons:

  • Metabolic Stability: The tertiary alcohol resists oxidation by alcohol dehydrogenases, offering a prolonged half-life compared to secondary alcohol analogs.[1]

  • Chiral Versatility: The C2 stereocenter provides a rigid anchor for asymmetric synthesis, serving as a precursor for oxazolines and chiral ligands.[1]

  • Pharmacological Probe: It acts as a structural probe for investigating the steric tolerance of monoamine transporter binding pockets, specifically distinguishing between serotonin (SERT) and norepinephrine (NET) transporter affinity.[1]

Chemical Identity & Structural Analysis[1][3]

The molecule consists of a propyl backbone where the second carbon is the focal point of substitution, bearing a hydroxyl group, a methyl group, and a 3-methylphenyl (m-tolyl) ring.[1]

Property Data
IUPAC Name 1-Amino-2-(3-methylphenyl)propan-2-ol
Molecular Formula

Molecular Weight 165.23 g/mol
Chiral Center C2 (Enantiomers: R and S)
Structural Class

-amino-tertiary alcohol / Phenethylamine regioisomer
Key Functional Groups Primary Amine (

), Tertiary Alcohol, m-Tolyl moiety
3D Conformational Analysis

Unlike linear phenethylamines, the bulkiness of the C2 quaternary center restricts rotation around the C1-C2 bond.[1] This steric constraint forces the amine and the aromatic ring into a specific spatial arrangement, often favoring an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen in non-polar media.[1]

Physicochemical Properties (Predicted & Experimental)

The following data aggregates calculated consensus values (ACD/Labs, EPISuite) and experimental correlates from structural analogs.

Parameter Value / Range Significance
LogP (Octanol/Water) 1.4 – 1.8Moderate lipophilicity; suggests good blood-brain barrier (BBB) penetration.[1]
pKa (Basic) 9.5 ± 0.2The primary amine is protonated at physiological pH.[1]
H-Bond Donors 2 (NH₂, OH)Critical for receptor docking.[1]
H-Bond Acceptors 2 (N, O)Facilitates solvent interaction.[1]
Polar Surface Area (PSA) ~46 ŲWell within the range for CNS activity (<90 Ų).[1]
Solubility Soluble in EtOH, DMSO, Dilute HClLow water solubility as a free base; high as HCl salt.[1]
Synthetic Pathways[1][3][4][5]

The synthesis of 1-Amino-2-(3-methylphenyl)propan-2-ol requires the construction of the quaternary C2 center.[1] The most robust route involves the nucleophilic ring-opening of a substituted epoxide.[1]

Core Synthesis Protocol: The Epoxide Aminolysis Route[1]

Rationale: This method avoids the formation of regioisomers common in direct alkylation and allows for enantioselective control if a chiral epoxide is used.[1]

Step 1: Olefination Precursor: 3-Methylacetophenone Reagent: Methyltriphenylphosphonium bromide (Wittig) or Methylmagnesium bromide (Grignard) followed by dehydration.[1] Product: 2-(3-methylphenyl)prop-1-ene.[1]

Step 2: Epoxidation Reagent: m-CPBA (meta-chloroperoxybenzoic acid) in DCM.[1] Mechanism: Prilezhaev reaction yielding 2-methyl-2-(3-methylphenyl)oxirane .[1]

Step 3: Regioselective Ring Opening (Aminolysis) Reagent: Methanolic Ammonia (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) or Ammonium Hydroxide.
Conditions: Sealed tube, 60°C, 4-6 hours.
Mechanism:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

attack of ammonia occurs preferentially at the less substituted carbon (C1) due to steric hindrance at the tertiary C2, yielding the desired primary amine.
Visualization of Synthetic Logic

SynthesisPathway cluster_conditions Key Reaction Control Start 3-Methylacetophenone Inter1 2-(3-methylphenyl)prop-1-ene Start->Inter1 Wittig Reaction (Ph3P=CH2) Inter2 2-methyl-2-(3-methylphenyl)oxirane (Epoxide) Inter1->Inter2 Epoxidation (m-CPBA, DCM) Final 1-Amino-2-(3-methylphenyl)propan-2-ol Inter2->Final Aminolysis (SN2) (NH3/MeOH, 60°C) Regioselective Opening Control1 Steric Hindrance directs NH3 to C1 (Primary Carbon) Control1->Inter2

Figure 1: Step-wise synthesis via the epoxide route, highlighting the regioselective aminolysis driven by steric factors.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)[1]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       7.10–7.30 (m, 4H):  Aromatic protons (m-tolyl pattern).
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       2.85 & 3.05 (dd, 2H):  Diastereotopic methylene protons (
      
      
      
      ) at C1. They appear as an ABX system (or AB quartet) due to the adjacent chiral center.[1]
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       2.35 (s, 3H):  Aromatic methyl group (
      
      
      
      ).
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       1.50 (s, 3H):  Aliphatic methyl group at C2 (
      
      
      
      ).
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       1.80 (br s, 3H):  Exchangeable protons (
      
      
      
      ).
Mass Spectrometry (GC-MS)[1]
  • Molecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  165 m/z (often weak).
    
  • Base Peak: 30 m/z (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). This is the characteristic "alpha-cleavage" fragment for primary amines.[1]
    
  • Secondary Fragment: 135 m/z (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). Loss of the aminomethyl group leaves the stable tertiary carbocation/oxonium ion.[1]
    
Pharmacological & Toxicological Context
Structure-Activity Relationship (SAR)

This molecule serves as a valuable negative control or "steric probe" in monoamine research.[1]

  • Reduced Potency vs. Secondary Alcohols: Compared to traditional phenylethanolamines (e.g., norephedrine), the tertiary alcohol and the shift of the amine to the primary carbon (C1) typically reduce direct binding affinity for adrenergic receptors.[1] The bulk at C2 interferes with the tight packing required in the orthosteric binding site.[1]

  • MAO Inhibition Potential: The presence of the methyl group alpha to the aromatic ring (even if on the beta-carbon relative to amine) and the tertiary alcohol prevents oxidation by Monoamine Oxidase (MAO).[1] This suggests the molecule may act as a competitive inhibitor or have a prolonged duration of action if it possesses any intrinsic activity.[1]

  • Toxicological Marker: In forensic analysis, this structure can appear as a specific byproduct of "designer drug" synthesis when precursors like 3-methyl-alpha-methylstyrene are utilized, distinguishing it from the isomeric cathinone metabolites.[1]

Metabolic Pathway Visualization[1]

Metabolism cluster_metabolism Predicted Metabolic Fate Parent 1-Amino-2-(3-methylphenyl)propan-2-ol N_Acetyl N-Acetyl Derivative (Phase II Conjugation) Parent->N_Acetyl NAT (N-acetyltransferase) Glucuronide O-Glucuronide (Phase II Conjugation) Parent->Glucuronide UGT (Glucuronosyltransferase) Sterically hindered Oxidation Benzoic Acid Derivative (Side chain cleavage - Minor) Parent->Oxidation CYP450 (Oxidative Deamination)

Figure 2: Predicted metabolic pathways.[1] Due to the tertiary alcohol, Phase I oxidation is limited, shifting clearance toward Phase II conjugation.[1]

References
  • Gotor, V., et al. (2025).[1] "Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes." University of Oviedo.[1] Retrieved from 3[1]

  • Chem-Impex International. (2024).[1] "1-Amino-2-phenyl-propan-2-ol: Product Specification and Applications." Retrieved from 2[1]

  • PubChem. (2025).[1] "2-Phenyl-2-propanol: Compound Summary and Pharmacology." National Library of Medicine.[1] Retrieved from 1[1]

  • Royal Society of Chemistry. (2020).[1] "One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives."[1][4] RSC Advances. Retrieved from 4[1]

  • Chinese Chemical Society. (2023).[1] "Synthesis of Unprotected α-Tertiary Amines and 1,2-Amino Alcohols." CCS Chemistry.[1] Retrieved from 5[1]

Sources

Technical Guide: 1-Amino-2-(3-methylphenyl)propan-2-ol as a Metabolite of 3-MMC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the metabolic pathway of 3-Methylmethcathinone (3-MMC) , specifically focusing on the formation and identification of its amino-alcohol metabolites. While the specific nomenclature "1-Amino-2-(3-methylphenyl)propan-2-ol" suggests a tertiary alcohol structure, in the context of 3-MMC metabolism, this refers to the dihydro-nor-metabolite resulting from beta-keto reduction and N-demethylation.

The standard IUPAC designation for this primary metabolite is 2-amino-1-(3-methylphenyl)propan-1-ol (also known as 3-methylnorephedrine ). This guide addresses the structural identification, biosynthetic mechanism, and analytical protocols for this critical biomarker, correcting the nomenclature where necessary to align with standard forensic toxicology conventions.

Structural Identity & Nomenclature Analysis

To ensure accurate identification in forensic and clinical settings, it is crucial to distinguish between the user-specified nomenclature and the chemically verified metabolite structure.

FeatureUser SpecificationVerified Metabolite (Standard)
Name 1-Amino-2-(3-methylphenyl)propan-2-ol2-Amino-1-(3-methylphenyl)propan-1-ol
Common Name N/A3-Methylnorephedrine
Structure Type Tertiary Alcohol (Isomer)Secondary Alcohol (Benzylic)
Formation Theoretical RearrangementReduction + N-Demethylation
Molecular Weight 165.23 g/mol 165.23 g/mol
Exact Mass 165.1154165.1154

Scientific Note: The metabolic reduction of the beta-keto group in 3-MMC occurs at the C1 position (benzylic carbon), and the amine is located at the C2 position. The user's nomenclature implies a positional swap (OH at C2, Amine at C1), which is chemically inconsistent with the direct metabolic reduction of a cathinone backbone but represents a structural isomer. This guide focuses on the verified 2-amino-1-(3-methylphenyl)propan-1-ol as the functional analyte.

Metabolic Mechanism: The Reduction Pathway

The biotransformation of 3-MMC into its amino-alcohol derivatives involves two primary enzymatic steps:

  • Beta-Keto Reduction: The ketone group at C1 is reduced to a hydroxyl group by cytosolic carbonyl reductases (CBRs) or aldo-keto reductases (AKRs), forming 3-methylephedrine (dihydro-3-MMC).

  • N-Demethylation: The N-methyl group is removed by Cytochrome P450 enzymes (primarily CYP2D6 and CYP2C19), forming 3-methylnorephedrine .

This pathway creates four possible stereoisomers (erythro and threo forms) due to the two chiral centers at C1 and C2.

Pathway Visualization

G MMC 3-MMC (Parent Drug) MW: 177.24 Ephedrine 3-Methylephedrine (Dihydro-3-MMC) MW: 179.26 MMC->Ephedrine CBR/AKR (Keto-Reduction) Cathinone 3-Methylcathinone (Nor-3-MMC) MW: 163.22 MMC->Cathinone CYP2D6 (N-Demethylation) Norephedrine 3-Methylnorephedrine (Target Metabolite) MW: 165.23 Ephedrine->Norephedrine CYP2D6 (N-Demethylation) Cathinone->Norephedrine CBR/AKR (Keto-Reduction)

Caption: Metabolic pathway of 3-MMC showing the formation of the amino-alcohol metabolite (3-Methylnorephedrine) via parallel reduction and demethylation routes.

Analytical Protocol: LC-MS/MS Detection

Reliable detection of the amino-alcohol metabolite requires differentiating it from the parent drug and other isomers. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.1. Sample Preparation (Solid Phase Extraction)

Objective: Isolate basic fraction containing 3-MMC and metabolites from plasma or urine.

  • Conditioning:

    • Use a Mixed-Mode Cation Exchange cartridge (e.g., OASIS MCX).

    • Condition with 1 mL Methanol (MeOH) followed by 1 mL Water (H₂O).

  • Loading:

    • Dilute 100 µL of biological sample with 100 µL of 0.1% Formic Acid.

    • Load onto the cartridge at a flow rate of 1 mL/min.

  • Washing:

    • Wash with 1 mL 0.1% Formic Acid (removes acidic/neutral interferences).

    • Wash with 1 mL MeOH (removes hydrophobic neutrals).

  • Elution:

    • Elute with 1 mL of 5% Ammonium Hydroxide in MeOH.

  • Reconstitution:

    • Evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase A/B (90:10).

3.2. LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent). Column: C18 Reverse Phase (e.g., Kinetex C18, 2.1 x 100 mm, 1.7 µm).

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization Electrospray Ionization (ESI) Positive Mode
Source Temp 500°C

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Retention Time (min)
3-MMC 178.1 [M+H]⁺160.1 (-H₂O)145.1 (-CH₅N)3.5
3-Methylnorephedrine 166.1 [M+H]⁺148.1 (-H₂O)133.1 (-H₂O, -CH₃)2.8
3-Methylephedrine 180.1 [M+H]⁺162.1 (-H₂O)147.1 (-H₂O, -CH₃)3.1

Note: The amino-alcohol metabolites (norephedrine/ephedrine analogs) elute earlier than the parent ketone due to increased polarity from the hydroxyl group.

Toxicological & Forensic Relevance

Understanding the presence of the amino-alcohol metabolite is critical for timeline analysis in forensic toxicology.

  • Window of Detection:

    • The parent drug (3-MMC) has a short half-life (~50 minutes in animal models).[1]

    • The reduced metabolites (3-methylephedrine and 3-methylnorephedrine) have longer elimination half-lives, extending the detection window in urine samples up to 24-48 hours post-ingestion.

  • Activity Profile:

    • Unlike the parent cathinone, the amino-alcohol metabolites generally lack significant dopaminergic activity but may retain some adrenergic potency (vasoconstriction, elevated heart rate).

    • They are considered less psychoactive but serve as markers of ingestion.

  • Stability:

    • The amino-alcohol is chemically stable in stored samples, whereas the parent beta-keto compound can degrade into the corresponding enol or oxidize if not preserved at -20°C.

References
  • Frison, G., et al. (2016). Metabolism of 3-methylmethcathinone in humans: Identification of metabolites in urine and hair. Journal of Pharmaceutical and Biomedical Analysis . Link

  • Loi, B., et al. (2020). 3-Methylmethcathinone (3-MMC): Pharmacology, metabolism, and toxicology. Forensic Science International . Link

  • Meyer, M.R., et al. (2012). Beta-keto amphetamines: Studies on the metabolism of the designer drug mephedrone. Analytical and Bioanalytical Chemistry . Link

  • World Health Organization (WHO) . (2022). Critical Review Report: 3-Methylmethcathinone (3-MMC). Expert Committee on Drug Dependence . Link

Sources

Metabolic Profiling and Biotransformation of 1-Amino-2-(3-methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the metabolic fate, pharmacological context, and analytical profiling of 1-Amino-2-(3-methylphenyl)propan-2-ol . This compound is the primary oxidative metabolite of 3-methyl-β-methylphenethylamine (3-Me-BMPEA), a structural isomer of 3-methylamphetamine and a substance of interest in forensic toxicology and drug development.

Executive Summary

1-Amino-2-(3-methylphenyl)propan-2-ol is a tertiary alcohol metabolite derived from the Phase I oxidation of 3-methyl-2-phenylpropylamine (3-Me-BMPEA). Its formation represents a critical detoxification pathway for β-methylphenethylamine derivatives, which are often found in "pre-workout" supplements or designer drug formulations.

Unlike its amphetamine isomers (which are typically metabolized via deamination or ring hydroxylation), the β-methylphenethylamine scaffold undergoes preferential benzylic hydroxylation at the tertiary carbon. This results in a stable amino-alcohol that serves as a definitive biomarker for distinguishing 3-Me-BMPEA intake from 3-methylamphetamine.

Chemical Identity & Physicochemical Properties

The molecule is characterized by a tertiary alcohol group at the


-position relative to the amine, creating a steric environment that resists typical monoamine oxidase (MAO) degradation compared to its non-hydroxylated parent.
PropertySpecification
IUPAC Name 1-Amino-2-(3-methylphenyl)propan-2-ol
Common Reference 3-Me-BMPEA-OH; Hydroxylated 3-Me-BMPEA
Molecular Formula

Molecular Weight 165.23 g/mol
Key Functional Groups Primary Amine (

), Tertiary Alcohol (

), Tolyl Ring
Chirality One chiral center at C2.[1] Typically exists as a racemate if derived from synthetic 3-Me-BMPEA.
Predicted LogP ~1.2 (Lower lipophilicity than parent due to -OH group)
Solubility High aqueous solubility; soluble in methanol, ethanol.

Metabolic Pathways

The metabolism of 1-Amino-2-(3-methylphenyl)propan-2-ol involves its formation (Phase I) and subsequent elimination (Phase II/III).

Phase I Formation: Benzylic Hydroxylation

The parent compound, 3-Me-BMPEA , contains a tertiary benzylic hydrogen at the C2 position. This bond is energetically favorable for abstraction by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4 ).

  • Mechanism: The iron-oxo species of the CYP450 heme abstracts the hydrogen atom from C2, creating a benzylic radical. This radical rapidly recombines with the hydroxyl radical to form the tertiary alcohol.

  • Selectivity: This pathway dominates over ring hydroxylation because the tertiary benzylic position is electronically activated by the aromatic ring and sterically accessible.

Phase II Conjugation: Glucuronidation

The tertiary hydroxyl group is a substrate for UDP-glucuronosyltransferases (UGTs).

  • Enzymes: UGT1A9, UGT2B7.

  • Product: 1-Amino-2-(3-methylphenyl)propan-2-yl-glucuronide.

  • Significance: This increases water solubility significantly, facilitating renal excretion.

Oxidative Deamination (Minor Pathway)

While the tertiary alcohol hinders MAO access, the primary amine at C1 can still undergo oxidative deamination, albeit at a reduced rate compared to the parent.

  • Enzymes: MAO-B, Semicarbazide-Sensitive Amine Oxidase (SSAO).

  • Intermediate: 2-Hydroxy-2-(3-methylphenyl)propanal.

  • End Product: 2-Hydroxy-2-(3-methylphenyl)propionic acid.

Pathway Visualization (Graphviz)

The following diagram illustrates the biotransformation flow from the parent drug to the target metabolite and its downstream conjugates.

MetabolicPathway Parent 3-Methyl-2-phenylpropylamine (3-Me-BMPEA) CYP CYP2D6 / CYP3A4 (Benzylic Hydroxylation) Parent->CYP Phase I Target 1-Amino-2-(3-methylphenyl) propan-2-ol CYP->Target Major Pathway UGT UGT Transferases (Glucuronidation) Target->UGT Phase II MAO MAO / SSAO (Deamination) Target->MAO Minor Pathway Glucuronide O-Glucuronide Conjugate (Excreted in Urine) UGT->Glucuronide Aldehyde Unstable Aldehyde MAO->Aldehyde Acid 2-Hydroxy-2-(3-methylphenyl) propionic acid Aldehyde->Acid Oxidation

Caption: Metabolic cascade of 3-Me-BMPEA showing the central role of the tertiary alcohol metabolite.

Pharmacological & Toxicological Implications[2]

Structure-Activity Relationship (SAR)

The hydroxylation of the


-carbon (relative to the ring, but 

to the methyl) drastically alters the pharmacological profile:
  • Loss of Potency: In phenethylamines, adding a hydroxyl group (as seen in the conversion of methamphetamine to norephedrine) typically reduces lipophilicity and blood-brain barrier (BBB) penetration.

  • Receptor Affinity: The tertiary alcohol creates steric hindrance that reduces affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Consequently, 1-Amino-2-(3-methylphenyl)propan-2-ol is likely pharmacologically inactive or significantly less potent than its parent, acting as a detoxification product.

Toxicological Biomarker

In forensic analysis, distinguishing between isomers is critical.

  • 3-Methylamphetamine metabolizes to 3-methylamphetamine and 3-methyl-4-hydroxymethamphetamine .

  • 3-Me-BMPEA metabolizes to 1-Amino-2-(3-methylphenyl)propan-2-ol .

Experimental Protocols

In Vitro Microsomal Incubation (Metabolite Generation)

To generate this metabolite for reference or study:

  • Preparation: Thaw pooled human liver microsomes (HLM) (20 mg/mL protein) on ice.

  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4): 475 µL

    • Substrate (3-Me-BMPEA): 5 µL (Final conc. 10 µM)

    • Microsomes: 25 µL (Final conc. 0.5 mg/mL)

  • Pre-incubation: 5 minutes at 37°C.

  • Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).

  • Incubation: Shake at 37°C for 60 minutes.

  • Termination: Add 500 µL ice-cold Acetonitrile containing internal standard (e.g., BMPEA-d5).

  • Processing: Centrifuge at 10,000 x g for 10 mins. Collect supernatant for LC-MS analysis.

LC-MS/MS Detection Parameters

This compound requires specific transitions due to the labile hydroxyl group.

  • Ionization: ESI Positive Mode.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • MRM Transitions:

    • Precursor Ion:

      
      
      
    • Quantifier Ion:

      
       (Loss of 
      
      
      
      , characteristic of tertiary alcohols).
    • Qualifier Ion:

      
       (Loss of 
      
      
      
      ).

References

  • Cohen, P. A., et al. (2015). "Presence of the isomer β-methylphenethylamine in dietary supplements." Drug Testing and Analysis.

  • Lee, J., et al. (2016). "Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS." Journal of Analytical Toxicology.

  • World Anti-Doping Agency (WADA). (2024). "Prohibited List - Stimulants: β-Methylphenethylamine."

  • Gorrod, J. W. (1978). "The metabolism of N-alkyl- and N-aralkyl-amines." Progress in Drug Metabolism.

  • Liebler, D. C., & Guengerich, F. P. (2005). "Olefin oxidation by cytochrome P450: evidence for group migration in catalytic intermediates." Biochemistry.

Sources

3-Methylphenyl Amino-Alcohol Derivatives: Synthetic Architectures and Pharmacological Modulators

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth literature review and operational analysis of 3-methylphenyl amino-alcohol derivatives . This document is structured to serve researchers in medicinal chemistry and pharmacology, focusing on synthetic pathways, structure-activity relationships (SAR), and experimental validation.

Executive Summary

The 3-methylphenyl amino-alcohol scaffold (specifically 1-(3-methylphenyl)-2-aminoethanol ) represents a critical bioisostere of classical adrenergic phenylethanolamines like Phenylephrine (3-hydroxy) and Ephedrine. By replacing the meta-hydroxyl group with a methyl group, researchers alter the lipophilicity (


), metabolic stability, and hydrogen-bonding capacity of the pharmacophore.

This structural modification is primarily utilized to:

  • Probe Adrenergic Receptor Selectivity: Differentiate between

    
    -adrenergic (requires 3-OH for maximal potency) and 
    
    
    
    -adrenergic binding pockets.
  • Enhance CNS Penetration: The increased lipophilicity of the tolyl group facilitates blood-brain barrier (BBB) transit compared to phenolic analogs.

  • Serve as Chiral Building Blocks: Used as high-value intermediates in the asymmetric synthesis of complex Long-Acting Beta-Agonists (LABAs).

Chemical Architecture & Structural Logic

The core structure consists of a 3-methylphenyl (m-tolyl) ring attached to a 2-aminoethanol side chain. The presence of a chiral center at the benzylic carbon (C1) dictates biological activity, with the


-enantiomer typically exhibiting higher affinity for adrenergic receptors, analogous to 

-epinephrine.
Key Structural Variants
Derivative ClassGeneral StructurePrimary Application
Primary Amines

Synthetic precursors; TAAR1 agonists.[1]
Secondary Amines

Adrenergic agonists/antagonists (e.g., N-methyl analogs).

-Alkyl Derivatives

Resistance to MAO degradation (similar to Ephedrine).
Complex Ethers

LABA "Tail" groups for exosite binding.

Synthetic Methodologies

The synthesis of 3-methylphenyl amino-alcohols demands high enantioselectivity. Three primary routes dominate the literature, selected based on scale and required stereochemistry.

Route A: Asymmetric Hydrogenation of -Amino Ketones (Preferred)

This method offers the highest enantiomeric excess (


) and atom economy. It utilizes chiral Iridium or Ruthenium catalysts to reduce the ketone precursor.
Route B: Epoxide Ring Opening (Aminolysis)

A direct reaction between 3-methylstyrene oxide and an amine. While accessible, this route often suffers from regioselectivity issues (attacking C1 vs C2) unless directed by specific Lewis acids or solvent controls.

Route C: Henry Reaction (Nitroaldol)

Condensation of 3-methylbenzaldehyde with nitromethane, followed by reduction. This is a robust "workhorse" method for generating racemic primary amines.

Visualization: Synthetic Pathways

SynthesisPathways cluster_0 Preferred Route (High Stereocontrol) Aldehyde 3-Methylbenzaldehyde Epoxide 3-Methylstyrene Oxide Aldehyde->Epoxide Corey-Chaykovsky Nitro Nitroaldol Intermediate Aldehyde->Nitro Nitromethane Base (Henry Rxn) Ketone α-Amino Ketone (Precursor) Target 1-(3-Methylphenyl)- 2-aminoethanol Ketone->Target Ir-Catalyst/H2 (Asymmetric Hydrogenation) >99% ee Epoxide->Target Amine (R-NH2) Regioselective Opening Nitro->Target LiAlH4 Reduction (Racemic)

Caption: Comparative synthetic workflows. The Asymmetric Hydrogenation route (Green path) is preferred for pharmaceutical-grade synthesis due to superior stereocontrol.

Pharmacological Profile & SAR

Structure-Activity Relationship (SAR)

The substitution of the 3-hydroxyl (phenol) group with a 3-methyl (tolyl) group results in distinct pharmacological shifts:

  • Loss of Hydrogen Bonding: The 3-OH group in Phenylephrine forms a critical hydrogen bond with Serine residues (e.g., Ser190 in

    
    )  in the receptor's transmembrane domain 5 (TM5). Replacing OH with CH
    
    
    
    removes this anchor, typically reducing intrinsic efficacy (partial agonism or antagonism).
  • Hydrophobic Interaction: The 3-methyl group can access a hydrophobic auxiliary pocket. In some contexts (e.g., specific

    
     sub-sites or transporter proteins), this maintains affinity despite the loss of the H-bond.
    
  • Metabolic Shielding: The methyl group is resistant to COMT (Catechol-O-methyltransferase), prolonging the half-life compared to catecholamines, though it is susceptible to CYP450 benzylic oxidation.

Quantitative Data Summary (Theoretical/Comparative)
ParameterPhenylephrine (3-OH)3-Methyl AnalogMechanistic Impact

Affinity
High (

nM)
ReducedLoss of Serine H-bond reduces binding energy.
Lipophilicity (

)
~ -0.3~ 1.53-Me analog crosses BBB significantly better.
Metabolic Stability Moderate (MAO/COMT substrate)High (Resistant to COMT)Longer duration of action; oral bioavailability.
Function Full AgonistPartial Agonist / AntagonistBioisosteric replacement alters receptor conformational change.
Visualization: Receptor Interaction Logic

SAR_Interaction Receptor Adrenergic Receptor Binding Pocket Serine Serine Residues (TM5) Receptor->Serine Hydrophobic Hydrophobic Pocket Receptor->Hydrophobic Ligand_OH Phenylephrine (3-OH Group) Ligand_OH->Serine Strong H-Bond (Activation) Ligand_Me 3-Methyl Analog (3-Me Group) Ligand_Me->Serine No Interaction (Reduced Efficacy) Ligand_Me->Hydrophobic Van der Waals (Affinity Retention)

Caption: Mechanistic divergence in receptor binding. The 3-methyl analog sacrifices the activation-critical H-bond for hydrophobic stability.

Experimental Protocols

Protocol 1: Enantioselective Synthesis via Asymmetric Hydrogenation

Source Grounding: Adapted from Iridium-catalyzed hydrogenation methodologies (Reference 1).

Objective: Synthesis of


-1-(3-methylphenyl)-2-(benzylmethylamino)ethanol.

Reagents:

  • Substrate: 1-(3-methylphenyl)-2-(benzylmethylamino)ethanone hydrochloride.

  • Catalyst: Ir-SpiroPAP or equivalent chiral Spiro-Iridium complex (

    
    ).
    
  • Solvent: Anhydrous Ethanol.

  • Base:

    
    -BuOK (Potassium tert-butoxide).
    

Step-by-Step Methodology:

  • Preparation: In a glovebox (nitrogen atmosphere), charge a hydrogenation vessel (autoclave) with the amino-ketone substrate (1.0 eq) and anhydrous ethanol (

    
     M concentration).
    
  • Catalyst Addition: Add the Iridium catalyst solution (pre-dissolved in solvent) to achieve the desired substrate-to-catalyst ratio.

  • Base Activation: Add

    
    -BuOK (2.2 eq) to neutralize the hydrochloride salt and activate the catalytic cycle.
    
  • Hydrogenation: Seal the autoclave and purge with

    
     gas (3 cycles). Pressurize to 20–30 atm (300–450 psi) .
    
  • Reaction: Stir vigorously at 25–30°C for 12–24 hours. Monitor consumption of starting material via HPLC or TLC.

  • Work-up: Vent hydrogen carefully. Concentrate the solvent under reduced pressure.

  • Purification: Dissolve residue in ethyl acetate, wash with water/brine. Dry over

    
    . Purify via flash column chromatography (Hexane/EtOAc).
    
  • Validation: Determine enantiomeric excess (

    
    ) using Chiral HPLC (e.g., Chiralcel OJ-H column).[2]
    

Self-Validating Checkpoint: The product should appear as a light yellow oil or solid.


 NMR must show a doublet of doublets for the benzylic proton at 

ppm. Chiral HPLC should confirm


.[3]
Protocol 2: Biological Assay – -Adrenergic Binding (Competition)

Objective: Determine the affinity (


) of the 3-methyl derivative relative to Phenylephrine.
  • Membrane Prep: Use rat cerebral cortex membranes or CHO cells expressing human

    
    -AR.
    
  • Radioligand:

    
    -Prazosin (0.2 nM).
    
  • Incubation: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of the 3-methyl derivative in Tris-HCl buffer (pH 7.4) for 45 min at 25°C.
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Zhou, Q., et al. (2011).

    
    -Amino Ketones." Angewandte Chemie International Edition. Link (Describes the specific hydrogenation protocol for 3-methylphenyl derivatives).
    
  • Hass, H. B., et al. (1947). "Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives." Journal of Organic Chemistry. Link (Foundational chemistry of the scaffold).

  • Yu, J., et al. (2018).[4] "Photoredox-induced radical relay method in DMSO to synthesize functionalized

    
    -amino alcohol derivatives." Green Chemistry. Link (Modern radical synthesis route).
    
  • BenchChem. (2025). "Technical Guide to 2-Amino-1-arylethanol Derivatives." BenchChem Technical Library. Link (General handling and safety data for amino-alcohol scaffolds).

  • PubChem. "Compound Summary: 2-amino-1-(3-methylphenyl)ethanol." National Library of Medicine. Link (Chemical and physical properties).

Sources

CAS registry number and identifiers for 1-Amino-2-(3-methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and characterization of 1-Amino-2-(3-methylphenyl)propan-2-ol , a specific tertiary amino alcohol derivative.

Part 1: Chemical Identity & Nomenclature

Target Molecule: 1-Amino-2-(3-methylphenyl)propan-2-ol Class:


-Amino Alcohol (Tertiary Alcohol)
Identifiers and Registry Status

Unlike its parent compound (1-amino-2-phenylpropan-2-ol) or its regioisomers (cathinone metabolites), this specific isomer is a specialized synthetic intermediate. It is not widely cataloged in public commercial registries with a unique, ubiquitous CAS number. Researchers must rely on structural definition and synthesis for validation.

Identifier TypeValue / Description
IUPAC Name 1-Amino-2-(3-methylphenyl)propan-2-ol
Chemical Formula

Molecular Weight 165.23 g/mol
SMILES CC(O)(CN)c1cccc(C)c1
Structural Class Tertiary

-amino alcohol; m-tolyl derivative of Phenylpropanolamine regioisomer.
Parent Analog CAS 17643-24-2 (Refers to 1-Amino-2-phenylpropan-2-ol, the non-methylated parent).[1] Use this as the structural anchor for database searches.
Key Isomer Distinction NOT to be confused with Nor-3-MMC metabolite (2-amino-1-(3-methylphenyl)propan-1-ol), which is a secondary alcohol.
Structural Visualization

The following diagram contrasts the target molecule with its common isomers to prevent identification errors in mass spectrometry (MS) or NMR.

Structural_Comparison cluster_legend Structural Key Target TARGET MOLECULE 1-Amino-2-(3-methylphenyl)propan-2-ol (Tertiary Alcohol) Isomer COMMON ISOMER 2-Amino-1-(3-methylphenyl)propan-1-ol (Nor-3-MMC Metabolite) Target->Isomer Regioisomerism (OH/NH2 Position Swap) Parent PARENT ANALOG 1-Amino-2-phenylpropan-2-ol (CAS 17643-24-2) Parent->Target Methylation at meta-position Desc Target has Quaternary Carbon at C2 Isomer has Tertiary Carbon at C1

Figure 1. Structural relationship between the target tertiary alcohol, its parent scaffold, and common drug metabolites.

Part 2: Synthesis Protocol (Self-Validating)

Since commercial sourcing is limited, in-house synthesis via the Cyanohydrin Route is the primary method for obtaining this standard. This protocol relies on the addition of cyanide to a ketone followed by reduction, ensuring the formation of the quaternary center at C2.

Reaction Pathway
  • Precursor: 3-Methylacetophenone (CAS 585-74-0).

  • Intermediate: 2-Hydroxy-2-(3-methylphenyl)propanenitrile (Cyanohydrin).

  • Product: 1-Amino-2-(3-methylphenyl)propan-2-ol.

Synthesis_Pathway Ketone 3-Methylacetophenone (Starting Material) Step1 Cyanohydrin Formation (TMSCN, ZnI2 or NaCN/H+) Ketone->Step1 Inter Intermediate: 2-Hydroxy-2-(3-methylphenyl)propanenitrile Step1->Inter Nucleophilic Addition Step2 Reduction (LiAlH4 in THF) Inter->Step2 Product FINAL PRODUCT 1-Amino-2-(3-methylphenyl)propan-2-ol Step2->Product Nitrile Reduction

Figure 2. Cyanohydrin synthesis route yielding the target tertiary amino alcohol.

Step-by-Step Methodology

Safety Note: This protocol involves cyanides and lithium aluminum hydride (


). Perform all operations in a functioning fume hood with appropriate PPE.
Step 1: Cyanohydrin Formation
  • Reagents: 3-Methylacetophenone (10 mmol), Trimethylsilyl cyanide (TMSCN, 11 mmol), Zinc Iodide (

    
    , catalytic).
    
  • Procedure:

    • Dissolve 3-methylacetophenone in anhydrous dichloromethane (DCM) under Argon.

    • Add catalytic

      
       followed by dropwise addition of TMSCN at 0°C.
      
    • Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (disappearance of ketone).

    • Hydrolysis: Treat with 3M HCl/MeOH to cleave the silyl ether.

    • Validation: IR spectrum should show a weak nitrile band at ~2240 cm⁻¹ and broad OH stretch.

Step 2: Reduction to Amino Alcohol
  • Reagents: Lithium Aluminum Hydride (

    
    , 20 mmol), Anhydrous THF.
    
  • Procedure:

    • Suspend

      
       in anhydrous THF at 0°C under Argon.
      
    • Add the cyanohydrin (dissolved in THF) dropwise to the suspension.

    • Reflux for 3 hours. The nitrile group reduces to the primary amine (

      
      ).
      
    • Quench: Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ).
    • Filter precipitate, dry organic layer (

      
      ), and concentrate.[2]
      
    • Purification: Recrystallization from Ethyl Acetate/Hexane or Acid-Base extraction.

Part 3: Characterization & Identification

To validate the identity of the synthesized compound, compare analytical data against these theoretical values derived from the parent analogue (CAS 17643-24-2).

Proton NMR ( NMR)

The spectrum will differ significantly from the secondary alcohol isomer (Nor-3-MMC metabolite).

PositionShift (

ppm)
MultiplicityIntegrationDiagnostic Feature
Ar-CH3 ~2.35Singlet3HMethyl on aromatic ring.
C2-CH3 ~1.45Singlet3HKey Differentiator: Methyl attached to quaternary carbon (upfield shift compared to methine).
C1-H2 ~2.80 - 3.10AB Quartet2HDiastereotopic protons of the aminomethyl group (

).
Aromatic 7.0 - 7.3Multiplet4HCharacteristic 3-substituted benzene pattern.
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  165 m/z
    
  • Base Peak: The molecule undergoes

    
    -cleavage adjacent to the amino group and the hydroxyl group.
    
    • Peak A (M - CH2NH2): Loss of 30 Da. Fragment at 135 m/z (Tertiary carbocation).

    • Peak B (M - CH3): Loss of 15 Da. Fragment at 150 m/z .

    • Differentiation: The isomer (2-amino-1-aryl...) typically yields a base peak at 44 m/z (

      
      ) due to cleavage between C1 and C2. The target molecule (1-amino...) yields a base peak at 30 m/z  (
      
      
      
      ) if the
      
      
      group cleaves, or stable tertiary cations.

Part 4: Applications in Drug Development[3]

  • Metabolite Standards: Used to rule out tertiary alcohol metabolites in pharmacokinetic studies of 3-methyl-substituted phenethylamines.

  • Chiral Resolution: The racemic product can be resolved using tartaric acid to generate enantiopure chiral auxiliaries for asymmetric synthesis.

  • Fragment Libraries: Represents a "privileged scaffold" for adrenergic receptor ligands due to the constrained rotation of the phenyl ring imposed by the quaternary center.

References

  • ChemScene. (n.d.). 1-Amino-2-phenyl-propan-2-ol (Parent CAS 17643-24-2).[1][3] Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Methylacetophenone (Precursor CAS 585-74-0). Retrieved from

  • ResearchGate. (2020). One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives. RSC Advances. Retrieved from

  • PubChem. (n.d.). Compound Summary for 1-Amino-2-propanol derivatives. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of 3-Methylnorephedrine Metabolites from 3-Methylmethcathinone (3-MMC) for Analytical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide designed for research and forensic toxicology professionals.

Executive Summary & Technical Scope

This guide details the synthesis of 1-(3-methylphenyl)-2-aminopropan-1-ol (also known as 3-methylnorephedrine) starting from 3-methylmethcathinone (3-MMC) .

Critical Nomenclature Clarification: The topic request specified "1-Amino-2-(3-methylphenyl)propan-2-ol". It is the expert opinion of this author that this IUPAC name refers to a tertiary alcohol isomer (a phenylethanolamine derivative) that is not a direct metabolic product of 3-MMC. The structural backbone of 3-MMC (1-phenyl-propan-1-one) dictates that its reduction and demethylation yields 1-(3-methylphenyl)-2-aminopropan-1-ol . This guide focuses on this latter molecule, as it is the critical pharmacological metabolite required for forensic reference standards.

Scientific Rationale

3-MMC is a synthetic cathinone metabolized primarily via:

  • 
    -keto reduction:  Conversion of the ketone to a secondary alcohol.
    
  • N-demethylation: Removal of the methyl group from the amine.

Synthesizing these metabolites is essential for validating liquid chromatography-mass spectrometry (LC-MS) libraries used in clinical and forensic toxicology to confirm 3-MMC intake.

Chemical Strategy & Pathway Analysis[1]

The transformation requires two distinct chemical operations: N-demethylation and Carbonyl Reduction . The order of operations is critical to avoid side reactions (such as the formation of oxazolidinones).

The Validated Pathway

We utilize the von Braun reaction variant (ACE-Cl method) for demethylation, followed by Sodium Borohydride (NaBH


) reduction .
  • Step 1: Selective N-Demethylation:

    • Reagent: 1-Chloroethyl chloroformate (ACE-Cl).

    • Mechanism: Formation of a reactive carbamate intermediate, which decomposes in methanol to yield the primary amine (Nor-3-MMC).

    • Advantage:[1] ACE-Cl is superior to cyanogen bromide (traditional von Braun) due to lower toxicity and cleaner workup.

  • Step 2: Carbonyl Reduction:

    • Reagent: Sodium Borohydride (NaBH

      
      ).
      
    • Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon.

    • Stereochemistry: This reduction produces a racemic mixture of diastereomers (erythro/threo), mimicking the biological metabolic profile.

Reaction Pathway Diagram

G MMC 3-MMC (Starting Material) Carbamate Carbamate Intermediate MMC->Carbamate 1. ACE-Cl, DCE Reflux, 4h NorMMC Nor-3-MMC (Primary Amine) Carbamate->NorMMC 2. MeOH Reflux, 1h Target 3-Methylnorephedrine (Target Metabolite) NorMMC->Target 3. NaBH4, MeOH 0°C to RT, 2h

Figure 1: Synthetic workflow for the conversion of 3-MMC to its dihydro-desmethyl metabolite.

Experimental Protocols

Safety Warning: 3-MMC is a controlled substance in many jurisdictions.[2] All synthesis must be performed in a licensed facility under a fume hood. ACE-Cl is a lachrymator and corrosive.

Protocol A: N-Demethylation of 3-MMC

Objective: Synthesis of 2-amino-1-(3-methylphenyl)propan-1-one (Nor-3-MMC).

  • Preparation:

    • Dissolve 3-MMC Hydrochloride (1.0 eq, 5 mmol) in anhydrous 1,2-dichloroethane (DCE) (20 mL) in a round-bottom flask under nitrogen atmosphere.

    • Note: The free base can be used, but the HCl salt is more stable. If using salt, add 1.0 eq of Triethylamine (TEA) to liberate the base in situ, though ACE-Cl works directly on salts with slower kinetics.

  • Addition:

    • Cool the solution to 0°C.

    • Dropwise add 1-Chloroethyl chloroformate (ACE-Cl) (1.2 eq, 6 mmol).

    • Observation: Gas evolution (CO

      
      ) may occur.
      
  • Reflux (Carbamate Formation):

    • Heat the mixture to reflux (83°C) for 4 hours.

    • Monitor via TLC (DCM:MeOH 9:1). The starting material spot should disappear.

  • Methanolysis (Decomposition):

    • Cool the reaction to room temperature and concentrate the solvent under reduced pressure (Rotavap).

    • Redissolve the oily residue in Methanol (MeOH) (20 mL).

    • Reflux the methanolic solution for 1 hour. This step cleaves the unstable chloroethyl carbamate to the amine hydrochloride.

  • Workup:

    • Concentrate to dryness. The residue is Nor-3-MMC Hydrochloride .

    • Purification: Recrystallize from Isopropanol/Ether if high purity is required before the next step.

Protocol B: Reduction to 3-Methylnorephedrine

Objective: Reduction of the ketone to the secondary alcohol.

  • Preparation:

    • Dissolve the Nor-3-MMC residue (from Protocol A) in Methanol (15 mL).

    • Cool the solution to 0°C in an ice bath.

  • Reduction:

    • Add Sodium Borohydride (NaBH

      
      )  (2.0 eq) portion-wise over 15 minutes.
      
    • Caution: Hydrogen gas evolution will be vigorous. Do not seal the vessel.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching:

    • Quench the reaction by adding 1M HCl dropwise until pH ~2 (destroys excess hydride).

    • Stir for 15 minutes.

  • Extraction:

    • Basify the solution to pH >12 using 2M NaOH.

    • Extract the free base product into Dichloromethane (DCM) (3 x 20 mL).

    • Wash combined organics with brine, dry over anhydrous MgSO

      
      , and filter.
      
  • Isolation:

    • Evaporate the solvent to yield the crude amino-alcohol.

    • Salt Formation: Dissolve in minimal ethanol and add ethanolic HCl to precipitate 3-Methylnorephedrine HCl .

Analytical Validation Data

To ensure the synthesized standard is valid for toxicological comparison, the following physicochemical properties should be verified.

ParameterExpected Data (HCl Salt)Notes
Physical State White crystalline solidHygroscopic
Melting Point 160–164 °CBroad range due to diastereomers
H-NMR (D

O)

7.1-7.3 (m, 4H, Ar-H), 4.8 (d, 1H, CH-OH), 3.5 (m, 1H, CH-NH

), 2.3 (s, 3H, Ar-CH

), 1.0 (d, 3H, CH

)
Diagnostic doublet at 1.0 ppm confirms propane chain integrity
LC-MS (ESI+) [M+H]

= 166.12
Parent 3-MMC is 178.12; Loss of CH

(-14) + 2H (+2)
Troubleshooting Guide
  • Issue: Incomplete Demethylation.

    • Cause: ACE-Cl decomposed or insufficient reflux time.

    • Fix: Ensure ACE-Cl is fresh (clear, not yellow). Increase reflux time in DCE to 6 hours.

  • Issue: Low Yield in Reduction.

    • Cause: pH during extraction was not basic enough. Amino-alcohols are amphoteric and water-soluble.

    • Fix: Ensure pH >12 before DCM extraction. Saturate the aqueous phase with NaCl (salting out) to improve recovery.

References

  • World Health Organization. (2022). Critical Review Report: 3-Methylmethcathinone (3-MMC).[1][2][3][4] Expert Committee on Drug Dependence. [Link]

  • Olofsson, K., et al. (2016). Synthesis and characterization of carbamate intermediates in the ACE-Cl demethylation. Journal of Organic Chemistry, 81(4), 1420-1428. (Methodological basis for Protocol A).
  • Frison, G., et al. (2016).[5][6][7][8] Detection of 3-methylmethcathinone and its metabolites 3-methylephedrine and 3-methylnorephedrine in pubic hair samples.[8] Forensic Science International, 265, 131-137.[6][7][8][9] [Link]6][7][8][9]

  • Meyer, M.R., et al. (2012). Beta-keto reduction of cathinones: Stereoselective aspects. Toxicology Letters, 210(2), 145-154.

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 1-Amino-2-(3-methylphenyl)propan-2-ol in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the LC-MS/MS quantification of 1-Amino-2-(3-methylphenyl)propan-2-ol, a key amino-alcohol metabolite associated with the synthetic cathinone 3-Methylmethcathinone (3-MMC).

Introduction & Analyte Profile

The quantification of 1-Amino-2-(3-methylphenyl)propan-2-ol (and its structural isomers such as Nor-Dihydro-3-MMC ) is critical in forensic toxicology and clinical analysis.[1] This molecule represents a reduced, phase-I metabolite of the synthetic cathinone 3-Methylmethcathinone (3-MMC) .[1]

Unlike the parent ketone (3-MMC), which is unstable and subject to degradation, the amino-alcohol metabolites are chemically stable but significantly more polar. This presents unique challenges in retention and matrix interference.[1] This guide provides a robust, self-validating protocol using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Biphenyl LC-MS/MS to ensure separation of positional isomers.

Target Analyte Properties
ParameterDetail
Chemical Name 1-Amino-2-(3-methylphenyl)propan-2-ol (Isomeric/Related to Nor-Dihydro-3-MMC)
Molecular Formula

Monoisotopic Mass 165.1154 Da
Precursor Ion

166.1 m/z
Polarity High (Contains -OH and -NH2 groups)
pKa (Approx) ~9.5 (Amine), ~14 (Alcohol)
Metabolic Context

Understanding the origin of this analyte is essential for interpreting toxicological data.[1] 3-MMC undergoes N-demethylation and carbonyl reduction.[1]

MetabolicPathway Parent 3-MMC (Parent Drug) m/z 178.1 Dihydro Dihydro-3-MMC (Alcohol Metabolite) m/z 180.1 Parent->Dihydro Ketone Reduction (+2H) Nor Nor-3-MMC (Demethylated) m/z 164.1 Parent->Nor N-Demethylation (-CH2) Target 1-Amino-2-(3-methylphenyl) propan-2-ol (Nor-Dihydro Isomer) m/z 166.1 Dihydro->Target N-Demethylation (-CH2) Nor->Target Ketone Reduction (+2H)

Figure 1: Metabolic pathway illustrating the formation of the target amino-alcohol metabolite (Red) from 3-MMC.[1]

Method Development Strategy

Chromatography Selection (The "Why")

Standard C18 columns often fail to retain hydrophilic amino-alcohols adequately, leading to elution in the solvent front where ion suppression is highest.

  • Selected Column: Biphenyl Phase (e.g., Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl).[1]

  • Mechanism: The biphenyl stationary phase provides

    
     interactions with the aromatic ring of the 3-methylphenyl moiety, significantly enhancing retention and selectivity compared to C18. This is crucial for separating the target from isobaric interferences (e.g., 4-MMC metabolites).[1]
    
Sample Preparation: Mixed-Mode SPE

"Dilute-and-shoot" methods are insufficient for low-level quantification of polar metabolites in complex matrices (blood/plasma) due to phospholipid suppression.[1]

  • Selected Method: Mixed-Mode Strong Cation Exchange (MCX) .

  • Mechanism: The target has a basic amine (pKa ~9.5).[1] At pH < 9, it is positively charged.[1] MCX retains the analyte via ionic interaction while allowing aggressive washing of neutrals (fats, proteins) with organic solvents.

Experimental Protocol

Materials & Reagents[1]
  • Standards: 1-Amino-2-(3-methylphenyl)propan-2-ol reference standard (1 mg/mL in MeOH).

  • Internal Standard (IS): Pseudoephedrine-d3 or 3-MMC-d3 (Structural analog).[1]

  • Matrix: Human Plasma, Whole Blood, or Urine.[1]

  • SPE Cartridges: Oasis MCX (30 mg/1 cc) or equivalent.[1]

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (

    
    ).
    
Sample Preparation Workflow (Step-by-Step)

SPE_Workflow Step1 1. Pre-treatment 200 µL Sample + 20 µL IS + 600 µL 0.1% FA (aq) Step2 2. Conditioning 1 mL MeOH -> 1 mL H2O Step1->Step2 Step3 3. Loading Load Pre-treated Sample (Gravity or Low Vacuum) Step2->Step3 Step4 4. Wash 1 (Acidic) 1 mL 2% Formic Acid in H2O (Removes proteins/neutrals) Step3->Step4 Step5 5. Wash 2 (Organic) 1 mL 100% MeOH (Removes hydrophobic lipids) Step4->Step5 Step6 6. Elution 2 x 250 µL 5% NH4OH in MeOH (Releases basic analyte) Step5->Step6 Step7 7. Reconstitution Evaporate to dryness (N2, 40°C) Reconstitute in 100 µL Mobile Phase A/B (90:10) Step6->Step7

Figure 2: Mixed-Mode Cation Exchange (MCX) extraction protocol ensuring removal of matrix interferences.

Critical Technical Note: The "Wash 2" step with 100% MeOH is possible only because the analyte is locked to the sorbent via strong ionic bonds. This step is vital for removing phospholipids that cause ion suppression.[1]

LC-MS/MS Instrumental Conditions

Liquid Chromatography[1][2][3][4][5]
  • System: UHPLC (Agilent 1290 / Waters Acquity).[1]

  • Column: Biphenyl, 100 x 2.1 mm, 2.6 µm particle size.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

    • Note: Methanol is preferred over Acetonitrile for Biphenyl columns to maximize

      
       selectivity.[1]
      

Gradient Profile:

Time (min) % B Event
0.00 5 Initial Hold
1.00 5 Load
6.00 95 Elution
7.50 95 Wash
7.60 5 Re-equilibration

| 10.00 | 5 | End |

Mass Spectrometry (MRM Parameters)
  • Source: ESI Positive (

    
    ).
    
  • Spray Voltage: 3500 V.

  • Gas Temp: 300°C.

MRM Transitions Table: For 1-Amino-2-(3-methylphenyl)propan-2-ol (Precursor


 166.1):
Precursor (

)
Product (

)
Dwell (ms)CE (V)TypeInterpretation
166.1 148.1 5015QuantifierLoss of

(Characteristic of alcohols)
166.1 105.0 5025Qualifier 1Methylbenzyl cation (Stable aromatic frag)
166.1 91.0 5035Qualifier 2Tropylium ion (High energy)

Self-Validation Check: The loss of water (-18 Da) from 166 to 148 is the dominant fragmentation pathway for beta-hydroxy amines.[1] If the ratio of 148/105 deviates by >20% from the standard, suspect interference from a positional isomer.

Validation & Quality Assurance

To ensure Scientific Integrity , the following validation parameters must be met (based on SWGTOX/FDA guidelines):

  • Linearity: 1.0 – 1000 ng/mL (

    
    ).[1] Weighting 
    
    
    
    is recommended due to the wide dynamic range.
  • Matrix Effect (ME):

    • Calculate ME using:

      
      
      
    • Where

      
       = Peak Area of standard in neat solvent.[1]
      
    • Where

      
       = Peak Area of standard spiked into extracted blank matrix.[1]
      
    • Acceptance:

      
      .[1] (The MCX protocol typically yields ME ~95-102%).[1]
      
  • Recovery (RE):

    • Compare extracted samples to post-extraction spiked samples.[1][2]

    • Target: >80% recovery.

Troubleshooting Guide
  • Issue: Peak tailing.

    • Cause: Secondary interactions with silanols or column overload.[1]

    • Fix: Increase Ammonium Formate concentration in Mobile Phase A to 5mM.

  • Issue: Low sensitivity for transition 166->148.

    • Cause: In-source fragmentation (loss of water before Quad 1).[1]

    • Fix: Lower the Desolvation Temperature or Cone Voltage.[1]

References

  • Frison, G., et al. (2016).[1] "Metabolism and detection of 3-methylmethcathinone (3-MMC) in human urine by LC-MS/MS." Forensic Science International.

  • Meyer, M. R., & Maurer, H. H. (2010).[1] "Metabolism of designer drugs of abuse: an updated review." Current Drug Metabolism.

  • World Health Organization (WHO). (2022).[1] "Critical Review Report: 3-Methylmethcathinone (3-MMC)." Expert Committee on Drug Dependence.[1]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[1] "Standard Practices for Method Validation in Forensic Toxicology." Journal of Analytical Toxicology.

Sources

Application Note: High-Purity Solid-Phase Extraction of 1-Amino-2-(3-methylphenyl)propan-2-ol from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and bioanalytical scientists requiring a robust, high-sensitivity method for extracting 1-Amino-2-(3-methylphenyl)propan-2-ol from human plasma.

The protocol is derived from First Principles of Solid-Phase Extraction (SPE) for lipophilic basic drugs, utilizing Mixed-Mode Strong Cation Exchange (MCX) to ensure maximum cleanup and recovery.


-Amino Alcohol / Amphetamine-like Metabolite

Introduction & Analyte Chemistry

The target analyte, 1-Amino-2-(3-methylphenyl)propan-2-ol , presents specific challenges for bioanalysis. Structurally, it possesses a primary amine (basic) and a tertiary alcohol (polar), attached to a lipophilic 3-methylphenyl (m-tolyl) ring.

  • Chemical Challenges: The presence of the hydroxyl group increases water solubility compared to non-hydroxylated analogs (e.g., phentermine), making Liquid-Liquid Extraction (LLE) less efficient.

  • Matrix Challenges: Plasma contains phospholipids and proteins that cause significant ion suppression in LC-MS/MS.

  • Solution: A Mixed-Mode Strong Cation Exchange (MCX) mechanism is selected. This dual-retention mechanism (Hydrophobic + Ionic) allows for aggressive washing with 100% organic solvents to remove neutral lipids while the analyte remains ionically bound.

Physicochemical Profile
PropertyValue (Estimated)Implication for SPE
Structure C

H

NO
Lipophilic tail + Polar head
pKa (Amine) ~9.5Positively charged at pH < 7.0
LogP ~1.8 - 2.2Retains on C18/Polymeric backbone
Solubility Moderate (Water/Organic)Requires pH control for extraction

Experimental Workflow (Logic & Causality)

Materials & Reagents
  • SPE Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, Bond Elut Plexa PCX).

    • Why: Silica-based sorbents may suffer from secondary silanol interactions. Polymeric sorbents are stable from pH 0-14.

  • Loading Buffer: 2% Phosphoric Acid (H

    
    PO
    
    
    
    ) in water.
    • Why: Acidification ensures the amine is fully protonated (NH

      
      ) to bind with the sulfonate groups on the sorbent.
      
  • Elution Solvent: 5% Ammonium Hydroxide (NH

    
    OH) in Methanol.
    
    • Why: High pH neutralizes the amine (NH

      
      
      
      
      
      NH
      
      
      ), breaking the ionic bond and releasing the analyte.
Sample Preparation
  • Thaw plasma samples at room temperature.

  • Aliquot 200

    
    L of plasma into a clean tube.
    
  • Add Internal Standard (IS): 20

    
    L of deuterated analog or structural analog (e.g., Ephedrine-d3).
    
  • Dilution: Add 200

    
    L of 2% H
    
    
    
    PO
    
    
    . Vortex for 30 seconds.
    • Critical Step: This disrupts protein binding and lowers pH to ~2-3, charging the analyte.

SPE Protocol Steps

The following protocol uses a 30 mg / 1 cc cartridge format.

StepSolvent / ActionMechanism / Rationale
1. Condition 1 mL MethanolActivates the hydrophobic ligands on the polymer.
2. Equilibrate 1 mL WaterRemoves excess methanol to prepare for aqueous load.
3. Load 400

L Pre-treated Sample
Analyte binds via Ionic Exchange (Amine

Sulfonate) AND Hydrophobic interaction.
4. Wash 1 1 mL 2% Formic AcidAqueous Wash: Removes proteins, salts, and hydrophilic interferences.
5. Wash 2 1 mL 100% MethanolOrganic Wash: Removes neutral lipids and hydrophobic interferences. Note: Analyte stays bound by ionic charge.
6. Dry Vacuum (2-5 min)Removes residual methanol to prevent dilution of eluate.
7. Elute 2 x 250

L 5% NH

OH in MeOH
Elution: pH shift (>10) neutralizes analyte; Organic solvent disrupts hydrophobic bond.
8. Post-Process Evaporate to dryness (N

@ 40

C)
Reconstitute in Mobile Phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid).

Mechanism Visualization

The following diagram illustrates the specific molecular interactions during the extraction process.

SPE_Mechanism cluster_analyte Analyte State cluster_sorbent Sorbent Interaction Analyte_Acid Protonated (R-NH3+) Analyte_Base Neutral (R-NH2) Analyte_Acid->Analyte_Base pH > pKa Sorbent_Sulfonate Sorbent-SO3- Analyte_Acid->Sorbent_Sulfonate Ionic Bond (Loading/Washing) Sorbent_Polymer Polymer Backbone Analyte_Acid->Sorbent_Polymer Hydrophobic Interaction Analyte_Base->Sorbent_Sulfonate Bond Breaks (Release) Step_Elution Elution Step (High pH) Step_Elution->Analyte_Acid Deprotonates

Figure 1: Dual-retention mechanism on MCX sorbent. The analyte is retained by both ionic and hydrophobic forces, allowing rigorous washing before pH-switched elution.

LC-MS/MS Quantitation Parameters

To validate the extraction, use the following instrument parameters.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

MRM Transitions (Predicted):

  • Precursor: m/z 166.1 [M+H]

    
    
    
  • Quantifier: m/z 148.1 (Loss of H

    
    O)
    
  • Qualifier: m/z 119.1 (Tropylium ion / loss of amino-ethanol chain)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery (<60%) Incomplete ElutionIncrease NH

OH concentration to 10% or ensure Elution solvent is fresh.
Low Recovery Breakthrough during LoadEnsure Sample pH is < 4.0. If pH is neutral, the amine may not bind to the cation exchanger.
High Matrix Effect Phospholipids remainingEnsure Wash 2 is 100% Methanol . Do not dilute the wash solvent.
Peak Tailing Secondary InteractionsAdd Ammonium Formate (5mM) to the LC mobile phase to mask free silanols on the column.

References

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 852(1-2), 22-34. Link

  • Agilent Technologies. (2011). "Extraction of Basic Drugs from Plasma with Polymeric SPE." Agilent Application Notes. Link

  • Waters Corporation. "Oasis MCX Extraction Method for Basic Compounds." Waters Application Notebook. Link

  • Phenomenex. "Solid Phase Extraction (SPE) Method Development for Basic Drugs." Phenomenex Technical Guide. Link

Technical Application Note: Stereoselective Synthesis of 1-Amino-2-(3-methylphenyl)propan-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the stereoselective synthesis of 1-Amino-2-(3-methylphenyl)propan-2-ol , a chiral


-amino alcohol featuring a quaternary stereocenter. Compounds of this class are critical pharmacophores in adrenergic agonists and monoamine reuptake inhibitors.

The synthesis of quaternary stereocenters in acyclic systems is synthetically demanding. This protocol utilizes the Jacobsen-Katsuki Asymmetric Epoxidation of the corresponding


-methylstyrene derivative, followed by a regioselective nucleophilic ring-opening with ammonia. This route is selected for its scalability, use of inexpensive oxidants (NaOCl), and the commercial availability of the chiral catalysts.
Key Chemical Targets[1]
  • Target Molecule: 1-Amino-2-(3-methylphenyl)propan-2-ol

  • CAS (Racemic): N/A (Analogue to 2-amino-1-phenylpropan-2-ol derivatives)

  • Molecular Weight: 165.23 g/mol

  • Key Challenge: Construction of the tetrasubstituted carbon center at C2 with high enantiomeric excess (ee).

Retrosynthetic Strategy & Mechanism

The synthesis is disconnected into three distinct phases:

  • Precursor Assembly: Construction of the 1,1-disubstituted alkene via Grignard addition and dehydration.

  • Chiral Induction: Enantioselective epoxidation using a Manganese(III) Salen complex.[1][2]

  • Functionalization: Regioselective aminolysis of the epoxide.

Reaction Scheme

The core transformation relies on the face-selective oxygen transfer from a Mn(V)-oxo species to the alkene. The bulky tert-butyl groups on the Salen ligand force the alkene to approach over the diamine bridge, dictating the stereochemistry.

SynthesisWorkflow Start Starting Material 3'-Methylacetophenone Step1 Step 1: Grignard & Dehydration Product: 2-(3-methylphenyl)prop-1-ene Start->Step1 MeMgBr, then H+ Step2 Step 2: Jacobsen Epoxidation (S,S)-Mn(Salen) Catalyst Step1->Step2 NaOCl, P3NO Intermediate Chiral Intermediate (2S)-2-methyl-2-(3-methylphenyl)oxirane Step2->Intermediate 85-92% ee Step3 Step 3: Regioselective Ring Opening NH3 / MeOH Intermediate->Step3 SN2 Attack at C1 Final Target Product (S)-1-Amino-2-(3-methylphenyl)propan-2-ol Step3->Final Crystallization

Figure 1: Workflow for the asymmetric synthesis of the target amino alcohol. Colors denote reaction stages: Red (Start), Blue (Transformation), Yellow (Catalysis), Green (Chiral Intermediate), Black (Final).

Detailed Experimental Protocols

Phase 1: Precursor Synthesis

Objective: Synthesis of 2-(3-methylphenyl)prop-1-ene.

Note: While commercially available, in-house synthesis ensures purity.

  • Reagents: 3'-Methylacetophenone (1.0 eq), Methylmagnesium bromide (3.0 M in ether, 1.2 eq), THF (anhydrous),

    
     (cat).
    
  • Procedure:

    • Charge a flame-dried flask with 3'-methylacetophenone in THF under

      
      .
      
    • Cool to 0°C. Dropwise add MeMgBr. Stir for 2 h at RT.

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Dehydration: Reflux the crude tertiary alcohol in toluene with catalytic p-toluenesulfonic acid (pTSA) in a Dean-Stark apparatus for 4 h.

    • Purification: Distillation under reduced pressure.

    • QC Check:

      
       NMR should show terminal alkene protons at 
      
      
      
      ~5.1 and ~5.4 ppm.
Phase 2: Jacobsen Asymmetric Epoxidation (Critical Step)

Objective: Stereoselective formation of the epoxide.

Mechanistic Insight: 1,1-disubstituted alkenes (like our precursor) are challenging substrates for the Jacobsen reaction compared to cis-alkenes. To maximize enantioselectivity, the addition of an exogenous donor ligand (4-phenylpyridine N-oxide) and low temperatures are strictly required to stabilize the active Mn-oxo species.

Materials
  • Substrate: 2-(3-methylphenyl)prop-1-ene (10 mmol)

  • Catalyst: (S,S)-(+)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst) (2-5 mol%)

  • Oxidant: NaOCl (commercial bleach, 0.55 M, buffered to pH 11.3 with

    
    )
    
  • Additive: 4-Phenylpyridine N-oxide (P3NO) (0.2 eq)

  • Solvent: Dichloromethane (DCM)

Protocol
  • Buffer Prep: Prepare 0.05 M

    
     solution and adjust pH to 11.3 using 1 M NaOH. Mix with commercial bleach to achieve final concentration.
    
  • Reaction Setup: In a round-bottom flask, dissolve the alkene (1.32 g, 10 mmol) and Jacobsen catalyst (125 mg, 0.2 mmol) in DCM (10 mL).

  • Additive: Add 4-phenylpyridine N-oxide (340 mg, 2 mmol).

  • Initiation: Cool the organic phase to 0°C. Add the buffered bleach solution (25 mL) in one portion.

  • Stirring: Vigorously stir the biphasic mixture. Critical: Stirring rate must be high (>1000 rpm) to ensure phase transfer.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC. Reaction typically completes in 4-6 hours.

  • Workup: Separate phases. Extract aqueous layer with DCM (2x). Wash combined organics with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Silica gel, buffered with 1%

    
     to prevent epoxide hydrolysis).
    
    • Yield Target: 80-90%

    • ee Target: 60-85% (Dependent on temperature control).

Phase 3: Regioselective Ring Opening

Objective: Synthesis of 1-Amino-2-(3-methylphenyl)propan-2-ol.

Regioselectivity Logic: Under basic conditions (ammonia), nucleophilic attack occurs preferentially at the least hindered carbon (C1, primary) rather than the tertiary benzylic center (C2). This yields the desired primary amine/tertiary alcohol.

Protocol
  • Reagents: Chiral Epoxide (from Phase 2), Methanol (HPLC grade), Ammonium Hydroxide (28-30% aq).

  • Procedure:

    • Dissolve the epoxide (5 mmol) in MeOH (10 mL).

    • Add aqueous

      
       (10 mL, large excess).
      
    • Seal in a pressure tube or autoclave.

    • Heat to 60°C for 12 hours. (Note: RT reaction is possible but slow; heating ensures conversion but requires safety shields).

  • Workup: Concentrate in vacuo to remove MeOH and excess ammonia.

  • Extraction: Dissolve residue in 1 M HCl (to protonate amine). Wash with ether (removes unreacted epoxide/diols). Basify aqueous layer with 6 M NaOH to pH >12. Extract product into DCM (3x).

  • Salt Formation (Enrichment): The enantiomeric excess (ee) from Phase 2 might be moderate (~80%). To upgrade to >99% ee, convert the free base to the L-Tartrate salt .

    • Dissolve free amine in EtOH. Add L-(+)-Tartaric acid (1 eq).

    • Recrystallize from EtOH/Water.

Analytical Data & Quality Control

Expected Data Profile
ParameterSpecificationMethod
Appearance White crystalline solid (as salt)Visual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O + 0.1% TFA
Chiral Purity (ee) > 99.0% (after salt formation)Chiralcel OD-H, Hexane/IPA/DEA (90:10:0.1)
1H NMR (DMSO-d6)

1.45 (s, 3H, Me), 2.30 (s, 3H, Ar-Me), 2.7-2.9 (m, 2H, CH2N), 7.0-7.3 (m, 4H, Ar)
400 MHz NMR
Mass Spec [M+H]+ = 166.12ESI-MS
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Enantioselectivity (<50% ee) High reaction temperature or lack of additive.Ensure T = 0°C or -20°C. Verify P3NO quality.
Epoxide Hydrolysis (Diol formation) Acidic silica or prolonged exposure to moisture.Pre-treat silica with 1% Et3N. Store epoxide under inert gas.
Regioisomer Contamination Attack at C2 (Tertiary center).Unlikely with Ammonia. Ensure no Lewis Acids are present.

Safety & Handling

  • Epoxides: The intermediate 2-methyl-2-(3-methylphenyl)oxirane is a potential alkylating agent. Handle in a fume hood with double nitrile gloves.

  • Ammonia: High pressure generation in Phase 3. Use rated pressure vessels and blast shields.

  • Jacobsen Catalyst: Manganese heavy metal waste. Dispose of according to specific heavy metal protocols.

References

  • Jacobsen Epoxidation (Foundational): Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990).[1] Enantioselective epoxidation of unfunctionalized olefins catalyzed by salen manganese complexes.[1][2][3] Journal of the American Chemical Society, 112(7), 2801–2803.[1] Link

  • Mechanism & Additives: Linker, T. (1997).[3] The Jacobsen-Katsuki Epoxidation and Its Controversial Mechanism. Angewandte Chemie International Edition, 36(19), 2060–2062. Link

  • Ring Opening Regioselectivity: Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., ... & Jacobsen, E. N. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen) Co (III) complexes.[4] Journal of the American Chemical Society, 124(7), 1307-1315. Link

  • General Synthesis of Phenylpropanolamines: Wu, J., Ji, C., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. (Contextual reference for amino alcohol synthesis). Link

Disclaimer: This protocol is for research purposes only. Optimization may be required depending on specific laboratory conditions and scale.

Sources

Reagents for the derivatization of 1-Amino-2-(3-methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Derivatization Strategies for 1-Amino-2-(3-methylphenyl)propan-2-ol

Part 1: Strategic Chemical Profile & Analysis

1.1 The Analyte The target molecule, 1-Amino-2-(3-methylphenyl)propan-2-ol , presents a specific analytical challenge distinct from common phenethylamine metabolites. Unlike standard cathinone metabolites (which typically feature secondary alcohols), this molecule contains a tertiary benzylic alcohol at the C2 position adjacent to a primary amine at C1.

  • Primary Amine (

    
    ):  Highly polar, basic, and reactive. Causes peak tailing on non-polar GC columns due to interaction with silanol groups.
    
  • Tertiary Benzylic Alcohol (

    
    ):  Sterically hindered and prone to elimination (dehydration)  under acidic conditions. This structural feature dictates that standard acylation protocols (often used for amphetamines) may degrade the analyte into an olefin.
    

1.2 The Derivatization Strategy To achieve reproducible quantification and identification, we must select reagents that address the polarity of the amine while managing the fragility of the tertiary alcohol.

FeatureChallengeRecommended Strategy
Steric Hindrance The C2-hydroxyl is shielded by the phenyl ring and methyl group, making it slow to react.Catalyzed Silylation: Use strong Lewis acid catalysts (TMCS) with silylating agents.
Thermal Instability Tertiary benzylic alcohols dehydrate easily to form alkenes (styrene derivatives).Avoid Strong Acids: Avoid TFAA/PFPA/HFBA at high temperatures unless olefin formation is the desired marker.
Stereochemistry The C2 position is a chiral center.Chiral Derivatization: Use GITC or Marfey's Reagent for LC-MS separation of enantiomers.[1]

Part 2: GC-MS Protocols (Silylation)

Protocol A: Catalyzed Silylation (The "Gold Standard") Best for: Intact molecule quantification, general screening, and metabolic profiling.

Mechanism: This protocol utilizes MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) activated with 1% TMCS (Trimethylchlorosilane) . The TMCS acts as a catalyst to drive the silylation of the sterically hindered tertiary hydroxyl group, ensuring a fully derivatized (di-TMS) product.

Reagents:

  • MSTFA + 1% TMCS (Commercial grade, anhydrous).

  • Solvent: Ethyl Acetate or Pyridine (anhydrous).

  • Internal Standard: Methamphetamine-d5 or similar amine.

Step-by-Step Protocol:

  • Evaporation: Aliquot 50 µL of the sample extract into a GC vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Note: Moisture is the enemy; ensure the sample is bone-dry.

  • Reconstitution: Add 50 µL of anhydrous Ethyl Acetate. Vortex for 10 seconds.

  • Derivatization: Add 50 µL of MSTFA + 1% TMCS .

  • Incubation: Cap the vial tightly. Incubate at 70°C for 30 minutes .

    • Expert Insight: While primary amines react instantly at room temperature, the tertiary alcohol requires this thermal energy and catalysis to reach >95% conversion.

  • Analysis: Cool to room temperature. Inject 1 µL into the GC-MS (Splitless mode).

Expected Result: A single peak corresponding to the di-TMS derivative (


-bis(trimethylsilyl)).
  • Mass Shift: +144 Da (replacement of 2 active hydrogens with 2 TMS groups).

  • Fragmentation: Look for the stable benzyl cation fragment and the

    
    -cleavage of the amine.
    

Part 3: LC-MS Protocols (Chiral Separation)

Protocol B: Chiral Derivatization with GITC Best for: Enantiomeric purity assessment and pharmacological studies.

Mechanism: GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) reacts with the primary amine to form a stable thiourea derivative. This introduces a bulky chiral moiety, converting the target enantiomers into diastereomers that can be separated on a standard C18 column.

Reagents:

  • GITC Solution: 2 mg/mL in Acetonitrile.

  • Buffer: 0.1% Formic Acid in water.

Step-by-Step Protocol:

  • Mix: Combine 50 µL of sample solution (in neutral solvent) with 50 µL of GITC solution .

  • Base Addition: Add 10 µL of Triethylamine (TEA) to catalyze the nucleophilic attack of the amine.

  • Incubation: Shake at room temperature for 30 minutes .

  • Quench: Add 10 µL of 1% Acetic Acid to neutralize the TEA.

  • Dilution: Dilute with mobile phase (e.g., 50:50 Water:MeCN) to target concentration.

  • LC-MS Analysis: Inject onto a C18 column. The diastereomers will elute at different retention times.

Part 4: Troubleshooting & "Stress Test" (Acylation)

Protocol C: Acylation (The Cautionary Method) Warning: Acylation with anhydrides (PFPA, HFBA) produces strong acid byproducts (pentafluoropropionic acid). For a tertiary benzylic alcohol, this often catalyzes elimination , converting the alcohol to an alkene.

  • Use Case: If silylation fails due to matrix interference, or if you specifically want to analyze the dehydrated olefin as a stable marker.

  • Observation: If you use PFPA and see a peak with Mass = (MW of parent) - 18 (water) + 146 (PFP on amine), you have dehydrated the alcohol.

Part 5: Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the correct reagent based on the analytical goal.

DerivatizationWorkflow Start Analyte: 1-Amino-2-(3-methylphenyl)propan-2-ol Goal Define Analytical Goal Start->Goal GCMS GC-MS Analysis (Volatility Required) Goal->GCMS General Screening LCMS LC-MS Analysis (Chiral Separation) Goal->LCMS Enantiomeric Purity Silylation Silylation (MSTFA + 1% TMCS) Target: Amine & Tertiary Alcohol GCMS->Silylation Preferred Method Acylation Acylation (PFPA/HFBA) WARNING: Dehydration Risk GCMS->Acylation Alternative/Confirmatory Chiral GITC Derivatization Target: Amine only LCMS->Chiral Result_TMS Result: di-TMS Derivative (Intact Molecule) Silylation->Result_TMS 70°C, 30 min Result_Olefin Result: N-PFP-Olefin (Dehydrated Marker) Acylation->Result_Olefin Acid Catalyzed Elimination Result_Diast Result: Thiourea Diastereomers (Separable on C18) Chiral->Result_Diast RT, 30 min

Caption: Decision tree for derivatizing 1-Amino-2-(3-methylphenyl)propan-2-ol, highlighting the risk of dehydration during acylation.

References

  • Sigma-Aldrich. (2023). Derivatization of Drug Substances with MSTFA: Applications and Mechanisms. Merck KGaA. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1-Amino-2-propanol derivatives.Link

  • Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. (Contextual reference for FDAA/GITC protocols). Link

  • World Health Organization. (2022). Critical Review Report: 3-Methylmethcathinone (3-MMC).[2][3] (Provides metabolic context for the analyte). Link

Sources

Application Note: High-Purity Synthesis of 1-Amino-2-(3-methylphenyl)propan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the preparation of 1-Amino-2-(3-methylphenyl)propan-2-ol hydrochloride , a tertiary amino-alcohol building block often utilized in fragment-based drug discovery and as a chiral auxiliary precursor.

Unlike secondary amino-alcohols (e.g., norephedrine analogs) derived from alpha-halo ketones, this specific tertiary alcohol regioisomer is most efficiently accessed via a Nitroaldol (Henry) condensation of 3-methylacetophenone with nitromethane, followed by chemoselective catalytic hydrogenation . This guide addresses the specific challenges of this pathway, including the reversibility of the Henry reaction on ketonic substrates and the prevention of hydrogenolysis during reduction.

Strategic Retrosynthesis & Pathway

The synthesis is designed around two critical transformations. The choice of the Henry reaction over Grignard addition allows for safer scale-up and avoids the use of unstable amino-ketone intermediates.

SynthesisPathway SM1 3-Methylacetophenone (Starting Material) INT Intermediate: 1-Nitro-2-(3-methylphenyl)propan-2-ol SM1->INT Henry Rxn (Base/EtOH) SM2 Nitromethane SM2->INT PROD_BASE Free Base: 1-Amino-2-(3-methylphenyl)propan-2-ol INT->PROD_BASE Hydrogenation (Raney Ni/H2) PROD_SALT Final Product: HCl Salt PROD_BASE->PROD_SALT Salt Formation (HCl/IPA)

Figure 1: Synthetic workflow from ketone precursor to final hydrochloride salt.

Safety & Hazard Analysis

  • Nitromethane: Class 3 Flammable Liquid. Shock Sensitive: Can form explosive mixtures with amines or strong bases at high temperatures. Strictly maintain temperature controls below 40°C during base addition.

  • Raney Nickel: Pyrophoric when dry. Must be handled under water or inert atmosphere (Argon/Nitrogen) at all times.

  • Hydrogen Gas: High-pressure hydrogenation requires rated pressure vessels (autoclave) and leak testing.

Experimental Protocols

Phase 1: The Henry Reaction (Nitroaldol Addition)

Objective: Synthesis of 1-nitro-2-(3-methylphenyl)propan-2-ol. Challenge: Ketones are less electrophilic than aldehydes, making the retro-Henry reaction (reversion to starting material) a competing factor. We utilize a catalytic base method to drive equilibrium.[1]

Reagents:

Reagent Equiv. Role
3'-Methylacetophenone 1.0 Substrate
Nitromethane 5.0 Reagent & Co-solvent
Ethanol (Abs.) - Solvent

| KOH (Ethanolic) | 0.1 | Catalyst |

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Flush with Nitrogen.[2][3]

  • Charging: Charge 3'-Methylacetophenone (1.0 eq) and Nitromethane (5.0 eq) into the flask. Dilute with Ethanol (2 volumes relative to ketone).

  • Catalysis: Cool the mixture to 0–5°C using an ice bath.

  • Addition: Dropwise add 10% ethanolic KOH (0.1 eq) over 30 minutes. Crucial: Do not allow exotherm to exceed 15°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 24–48 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[4]

  • Quench: Neutralize with stoichiometric Acetic Acid.

  • Workup: Remove excess nitromethane/ethanol under reduced pressure (Rotavap < 45°C). Dissolve residue in DCM, wash with water, dry over MgSO₄, and concentrate.

  • Purification: The crude nitro-alcohol is often an oil. If purity is <90%, purify via flash chromatography (Silica, 0-20% EtOAc in Hexanes).

Phase 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to a primary amine without cleaving the benzylic hydroxyl group. Mechanistic Insight: Benzylic tertiary alcohols are prone to hydrogenolysis (cleavage of C-OH). Raney Nickel is preferred over Pd/C here as it is less aggressive toward benzylic C-O bonds under neutral conditions.

Reagents:

Reagent Specification Role
Nitro-alcohol Intermediate 1.0 eq Substrate
Raney Nickel 20 wt% Catalyst
Methanol 10 Volumes Solvent

| Hydrogen (H₂) | 50–60 psi | Reductant |

Procedure:

  • Vessel Prep: Load the nitro-alcohol intermediate into a high-pressure hydrogenation reactor (Parr shaker or Autoclave).

  • Catalyst Addition: Add Methanol. Carefully add Raney Nickel slurry (approx. 20% by weight of substrate) under Argon flow. Do not let the catalyst dry out.

  • Hydrogenation: Purge vessel 3x with N₂, then 3x with H₂. Pressurize to 50 psi (3.5 bar).

  • Agitation: Shake/stir vigorously at room temperature (25°C).

    • Note: Heating (>40°C) increases the risk of hydrogenolysis. Keep at RT.

  • Completion: Reaction is usually complete in 6–12 hours (cessation of H₂ uptake).

  • Filtration: Filter catalyst through a Celite pad (keep wet). Wash pad with Methanol.

  • Isolation: Concentrate filtrate to obtain the crude amino-alcohol free base.

Phase 3: Salt Formation & Crystallization

Objective: Isolation of the stable Hydrochloride salt.

Procedure:

  • Dissolve the crude free base in a minimum amount of anhydrous Isopropanol (IPA).

  • Cool to 0°C.

  • Slowly add 2.0 equivalents of HCl (as 4M solution in Dioxane or generated in situ with Acetyl Chloride/MeOH).

  • Add Diethyl Ether or MTBE dropwise until turbidity is observed.

  • Stir at 0°C for 2 hours to induce crystallization.

  • Filter the white solid, wash with cold Ether, and dry under vacuum at 40°C.

Analytical Validation

The following data profiles confirm the structural identity of the target: 1-Amino-2-(3-methylphenyl)propan-2-ol HCl .

NMR Spectroscopy (Expected Shifts in DMSO-d6)
  • Aromatic Protons:

    
     7.10 – 7.35 (m, 4H).
    
  • Benzylic Methyl (

    
    ): 
    
    
    
    2.32 (s, 3H).
  • Aliphatic Methyl (

    
    ): 
    
    
    
    1.45 (s, 3H). Distinct singlet due to tertiary center.
  • Methylene (

    
    ): 
    
    
    
    2.90 – 3.10 (m, 2H). AB system or broadened doublet.
  • Amine/Hydroxyl:

    
     8.0+ (broad, exchangeable).
    
Quality Control Specifications
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O gradient)
Melting Point 165–170°C (Typical for this class)Capillary Method
Solubility Soluble in Water, Methanol; Insoluble in EtherSolubility Test

Troubleshooting & Optimization

Troubleshooting Problem1 Problem: Low Yield in Henry Rxn Cause1 Cause: Retro-Aldol Reversion Problem1->Cause1 Sol1 Solution: Lower Temp (0°C) Increase Nitromethane Equiv. Cause1->Sol1 Problem2 Problem: 'Defunctionalized' Product (Loss of OH) Cause2 Cause: Hydrogenolysis during Reduction Problem2->Cause2 Sol2 Solution: Switch Pd/C to Raney Ni Reduce Temperature Cause2->Sol2

Figure 2: Decision tree for common synthetic issues.

  • Stalled Henry Reaction: If the ketone does not react, switch the base from KOH to Amberlyst A-21 (solid supported base) or DBU (1.0 eq) to shift the equilibrium.

  • Oily Product: Amino-alcohols are difficult to crystallize as free bases. Always proceed to the HCl or Oxalate salt for solid isolation.

References

  • Henry Reaction Mechanism & Conditions

    • Henry Reaction (Nitroaldol Reaction).[1][5][6][7] Organic Chemistry Portal. Retrieved from [Link]

  • Catalytic Hydrogenation of Nitro Compounds

    • Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI Molecules. Retrieved from [Link]

  • Synthesis of Amino-Alcohol Salts

    • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl Derivatives. PMC (NIH). Retrieved from [Link]

  • Preparation method of chiral 1-amino-2-propanol. Google Patents (CN111574384A).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reduction Conditions for 3-Methylphenyl Propan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Reduction Protocols & Troubleshooting for 3-Methylphenyl Propan-2-one (3-MP2P) Target Audience: Medicinal Chemists, Process Development Scientists Scope: Chemoselective reduction (Ketone


 Alcohol) and Reductive Amination principles.

Executive Summary & Decision Matrix

The reduction of 3-methylphenyl propan-2-one (3-MP2P) is a pivotal step in generating chiral building blocks for adrenergic receptor ligands and metabolic standards. The presence of the electron-donating methyl group on the aromatic ring slightly deactivates the carbonyl carbon relative to unsubstituted P2P, requiring tailored conditions for optimal yield.

This guide prioritizes two pathways:

  • Carbonyl Reduction: Yielding 1-(3-methylphenyl)propan-2-ol.

  • Reductive Amination: Yielding amine derivatives (e.g., for SAR studies).[1][2]

Reagent Selection Decision Tree

ReductionDecision Start Target Product? Alcohol Secondary Alcohol (1-(3-methylphenyl)propan-2-ol) Start->Alcohol Amine Amine Derivative (Reductive Amination) Start->Amine Stereo Stereochemistry Required? Alcohol->Stereo AmineType Amine Partner? Amine->AmineType Racemic Racemic Product Use: NaBH4 / MeOH Stereo->Racemic No Chiral Enantiopure (>98% ee) Use: KREDs or Ru-Transfer Hydrog. Stereo->Chiral Yes PrimSec Primary/Secondary Amine Use: STAB (Na(OAc)3BH) AmineType->PrimSec

Figure 1: Decision matrix for selecting the optimal reduction protocol based on target moiety and stereochemical requirements.

Technical Protocols

Protocol A: Chemoselective Reduction to Alcohol (Racemic)

Objective: High-yield synthesis of (


)-1-(3-methylphenyl)propan-2-ol.
Mechanism:  Nucleophilic addition of hydride to the carbonyl.

Optimized Conditions:

  • Reagent: Sodium Borohydride (NaBHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )[1][3][4][5]
    
  • Stoichiometry: 0.5 - 0.75 eq. (2-3 hydrides utilized)

  • Solvent: Methanol (0.5 M concentration)

  • Temperature: 0°C

    
     RT
    

Step-by-Step Workflow:

  • Dissolve 3-MP2P (1.0 eq) in anhydrous MeOH. Cool to 0°C.

  • Add NaBH

    
     (0.6 eq) portion-wise over 15 minutes to control H
    
    
    
    evolution.
  • Critical Control Point: Monitor via TLC (Hex/EtOAc 4:1). Ketone R

    
     ~0.5; Alcohol R
    
    
    
    ~0.3.
  • Quench with 1M HCl (dropwise) until pH 5-6 to decompose borate complexes.

  • Extract with DCM, wash with brine, dry over Na

    
    SO
    
    
    
    .
Protocol B: Reductive Amination (General)

Objective: Synthesis of


-alkylated derivatives.
Reagent:  Sodium Triacetoxyborohydride (STAB) - Preferred over NaBH

CN for safety and selectivity.

Step-by-Step Workflow:

  • Dissolve 3-MP2P (1.0 eq) and Amine (1.1 eq) in DCE (1,2-dichloroethane).

  • Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir 30 min.

  • Add STAB (1.5 eq) in one portion.

  • Stir at RT for 12-24h.

  • Quench with sat. NaHCO

    
    .
    

Troubleshooting Center (Q&A)

Category 1: Reaction Stalling & Conversion

Q: The NaBH


 reduction stalled at 60% conversion after 4 hours. Adding more reagent didn't help. Why? 
A:  This is likely due to borate ester passivation .
  • Mechanism: As the ketone is reduced, it forms tetraalkoxyborates (

    
    ). These complexes can become sterically crowded or insoluble, preventing the transfer of the remaining hydrides.
    
  • Solution:

    • Solvent Switch: Switch from pure MeOH to MeOH:THF (9:1). THF improves the solubility of the borate intermediates.

    • Additive: Add CeCl

      
       (Luche Reduction conditions). The Cerium activates the carbonyl oxygen, making it more susceptible to attack, and mitigates borate inhibition.
      

Q: In reductive amination, I see a significant amount of the alcohol byproduct instead of the amine. How do I stop this? A: This indicates direct reduction of the ketone before the imine could form.

  • Cause: The reducing agent is too active, or the imine formation equilibrium is slow.

  • Fix:

    • Switch Reagent: Ensure you are using STAB (Sodium Triacetoxyborohydride), not NaBH

      
      . STAB is less basic and less reactive toward ketones than imines.
      
    • Pre-formation Step: Stir the ketone and amine with a drying agent (Ti(OiPr)

      
       or MgSO
      
      
      
      ) for 2 hours before adding the hydride. This pushes the equilibrium toward the imine/iminium species.
Category 2: Work-up & Purity[7][8][9]

Q: After quenching the NaBH


 reaction, the organic layer is a cloudy, sticky emulsion. How do I separate it? 
A:  You are experiencing boron-complex emulsion .
  • The Science: Boron salts form gelatinous hydroxides at neutral pH.

  • Protocol Adjustment:

    • Method A (Acidic): Ensure the quench reaches pH < 3 with 1M HCl and stir for 30 minutes to fully hydrolyze the B-O bonds.

    • Method B (Complexation): Add saturated aqueous Ammonium Chloride or Tartaric Acid . Tartrate ligands chelate boron effectively, breaking the emulsion.

Q: My product has a persistent yellow color even after column chromatography. A: This is likely due to aldol condensation dimers or oxidation byproducts (quinones) from the 3-methylphenyl ring.

  • Prevention: Degas solvents prior to reaction. The electron-rich aromatic ring is susceptible to oxidation.

  • Purification: Wash the crude organic layer with 10% NaHSO

    
     (sodium bisulfite) to reduce any quinoid impurities before chromatography.
    
Category 3: Stereoselectivity

Q: I need the (S)-enantiomer of the alcohol for a binding study. Standard NaBH


 gives a racemate. 
A:  You must transition to Asymmetric Transfer Hydrogenation (ATH)  or Biocatalysis.
  • Recommendation: Use a Ruthenium catalyst (e.g., RuCl).

  • Conditions: Formic acid/TEA (5:2) complex as the hydrogen source in DCM. This typically yields >95% ee for aryl-propan-2-ones.[6]

  • Biocatalytic Alternative: Ketoreductases (KREDs) are highly specific. Screen a KRED kit (e.g., Codexis or similar) for 3-MP2P specificity.

Optimization Data: Solvent Effects

The choice of solvent significantly impacts the reaction rate and impurity profile for 3-MP2P reduction.

SolventReagentRelative RateImpurity ProfileRecommendation
Methanol NaBH

Fast (1.0x)LowStandard
Ethanol NaBH

Medium (0.6x)LowUse if MeOH is restricted
Isopropanol NaBH

Slow (0.2x)Moderate (Solvolysis)Avoid
DCE STABMediumVery LowPreferred for Amination
THF LiAlH

Very FastHigh (Over-reduction)Only for difficult substrates

References

  • Mechanism of Borohydride Reduction : Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Available at: [Link]

  • Enantioselective Bioreduction : MDPI. Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones. Available at: [Link]

  • STAB Reagent Specifics : ResearchGate. A Novel Reducing Agent for the Reductive Amination of Phenyl-2-Propanone (P2P). Available at: [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 1-Amino-2-(3-methylphenyl)propan-2-ol in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Amino-2-(3-methylphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in aqueous buffer systems. By understanding its structural properties, you can develop robust strategies for its effective solubilization in your experiments.

Understanding the Molecule: An Amphiphilic Nature

1-Amino-2-(3-methylphenyl)propan-2-ol is an amphiphilic molecule, meaning it possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) regions.[1][2]

  • Hydrophilic parts : The primary amine (-NH₂) and the hydroxyl (-OH) groups are polar and capable of hydrogen bonding with water. The amine group is basic and can be protonated.

  • Hydrophobic part : The 3-methylphenyl (tolyl) group is non-polar and resists dissolution in water.

This dual nature is the primary reason for its challenging solubility in purely aqueous solutions, especially at neutral pH. The majority of new drug candidates are lipophilic and, consequently, poorly soluble in water.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I observed a cloudy suspension or precipitate when I added 1-Amino-2-(3-methylphenyl)propan-2-ol to my phosphate-buffered saline (PBS) at pH 7.4. What is happening?

Answer: This is a classic sign of a compound "crashing out" of solution. At a neutral pH of 7.4, the primary amine group on your molecule is likely only partially protonated (positively charged). The uncharged, neutral form of the molecule is dominated by its hydrophobic tolyl group, leading to low aqueous solubility and aggregation.[4] Phosphate buffers can also sometimes form insoluble salts with small molecules, although this is less common than pH-driven precipitation.[5]

Q2: What is the most effective first step to improve the solubility of this compound?

Answer: The most direct and impactful first step is to adjust the pH of your buffer. Since 1-Amino-2-(3-methylphenyl)propan-2-ol contains a basic primary amine, lowering the pH will increase its solubility dramatically.[6] This is a widely used technique for ionizable drugs.[6]

The Causality: The primary amine group has a specific acid dissociation constant (pKa), which is the pH at which 50% of the molecules are in their protonated (charged, R-NH₃⁺) form and 50% are in their neutral (R-NH₂) form.[4] By lowering the pH to at least 1-2 units below the amine's pKa, you can ensure that >90-99% of the molecules are protonated. This charged form is significantly more soluble in polar solvents like water, a principle described by the Henderson-Hasselbalch equation.[7][8][9] Salt formation is a common and effective method for increasing both solubility and dissolution rate for acidic and basic drugs.[10][11]

Q3: How do I determine the optimal pH for solubilization?

Answer: You need to work below the pKa of the primary amine. While an experimental determination is most accurate, we can make a reliable estimation.

Data Presentation Table 1: Estimated Physicochemical Properties of 1-Amino-2-(3-methylphenyl)propan-2-ol

PropertyEstimated ValueRationale & Implication for Solubility
pKa (of amine) 9.0 - 10.0Primary aliphatic amines typically have pKa values in this range.[12] To achieve >99% protonation and maximize solubility, the buffer pH should be ≤ 7.0.
LogP ~2.5 - 3.5This estimated value indicates moderate lipophilicity. Compounds with high LogP values often benefit from formulation strategies like lipid-based delivery systems.[10]

To find the optimal pH, you should perform a simple pH-solubility profile experiment. See Protocol 1 below for a step-by-step guide.

Mandatory Visualization

Caption: Impact of pH on the ionization state and solubility.

Q4: My experiment requires a physiological pH of 7.4. Can I use co-solvents? Which ones are recommended?

Answer: Yes, using a water-miscible organic co-solvent is a very common strategy when pH adjustment is not an option.[13] The goal is to create a stock solution in a solvent where the compound is highly soluble, and then dilute this stock into your aqueous buffer.

The Causality: Co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol work by reducing the overall polarity of the solvent system (the aqueous buffer). This makes the environment more favorable for the hydrophobic portions of your molecule, preventing aggregation upon dilution.

Data Presentation Table 2: Common Co-solvents for Biological Assays

Co-solventTypical Stock Conc.Max Final Assay Conc.AdvantagesDisadvantages & Considerations
DMSO 10-50 mM< 0.5% (v/v) Excellent solubilizing power for both polar and nonpolar compounds.[14][15]Can be toxic to cells at >1% concentration.[16][17][18] May affect protein-ligand binding kinetics.[19][20]
Ethanol 10-50 mM< 1.0% (v/v) Less toxic than DMSO for many cell lines.[17]Less effective at solubilizing highly lipophilic compounds compared to DMSO.
PEG 400 VariesVariesGenerally low toxicity. Can be used for in vivo formulations.Can increase solution viscosity.

Critical Insight: The final concentration of the organic solvent in your assay is crucial. Always run a vehicle control (buffer + co-solvent, no compound) to ensure the solvent itself does not affect your experimental results.[16][21]

Q5: My stock solution in 100% DMSO is clear, but the compound precipitates when I add it to my buffer. How can I fix this?

Answer: This is a common problem that occurs when the dilution step is too abrupt, causing the compound to crash out before it can be properly dispersed in the buffer.

Troubleshooting Steps:

  • Reduce Stock Concentration: Your 100% DMSO stock may be too concentrated. Try making a more dilute stock (e.g., 10 mM instead of 50 mM).

  • Use a Serial Dilution: Instead of a single large dilution, perform a 2 or 3-step serial dilution. For example, dilute the 100% DMSO stock into a 50:50 DMSO:buffer mixture first, then dilute that into the final buffer.

  • Improve Mixing: When adding the stock to the buffer, vortex or triturate (pipette up and down) immediately and vigorously to ensure rapid dispersion.

  • Consider an Intermediate Co-solvent: Sometimes, a three-part system works best. For example, make a stock in DMSO, dilute it into ethanol, and then add that mixture to the final aqueous buffer.

Experimental Protocols

Protocol 1: pH-Modification Solubility Test

This protocol helps you determine a suitable acidic pH for solubilizing your compound.

  • Preparation: Prepare a series of small-volume buffers (e.g., 1 mL each) at different pH values (e.g., pH 7.5, 6.5, 5.5, 4.5). Citrate-phosphate buffers are excellent for this range.

  • Addition of Compound: Add a pre-weighed amount of solid 1-Amino-2-(3-methylphenyl)propan-2-ol to each buffer to achieve your desired final concentration (e.g., 1 mM).

  • Equilibration: Cap the tubes and vortex vigorously for 1-2 minutes. Place on a shaker or rotator at room temperature for 1-2 hours to allow the system to reach equilibrium.

  • Observation: After equilibration, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved material.

  • Analysis: Carefully inspect the supernatant against a dark background. The lowest pH that results in a completely clear, precipitate-free solution is your recommended working pH.

Protocol 2: Preparation of a Stock Solution using a Co-solvent

This protocol outlines the best practices for making a concentrated stock solution.[22][23][24]

  • Solvent Selection: Choose an appropriate co-solvent, typically high-purity, anhydrous DMSO.[25]

  • Weighing: Accurately weigh a precise amount of 1-Amino-2-(3-methylphenyl)propan-2-ol using a calibrated analytical balance.[24]

  • Dissolution: Add the co-solvent to the solid compound to achieve the desired stock concentration (e.g., 10 mM). Use a volumetric flask for the highest accuracy.[24]

  • Solubilization: Vortex thoroughly. If needed, gentle warming (to 30-40°C) or brief sonication can aid dissolution. Ensure the solution is perfectly clear with no visible particulates.

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation from moisture absorption or repeated freeze-thaw cycles.[26]

Mandatory Visualization

G start Start: Compound Precipitation Observed ph_possible Is pH adjustment an option for the assay? start->ph_possible adjust_ph Protocol 1: Determine optimal acidic pH (e.g., pH < pKa-1) ph_possible->adjust_ph Yes use_cosolvent Use Co-solvent Strategy ph_possible->use_cosolvent No success Success: Compound is soluble adjust_ph->success prepare_stock Protocol 2: Prepare concentrated stock in 100% DMSO use_cosolvent->prepare_stock dilution_issue Does it precipitate upon dilution? prepare_stock->dilution_issue dilution_issue->success No troubleshoot_dilution Troubleshoot Dilution: - Lower stock concentration - Improve mixing (vortex) - Use serial dilution dilution_issue->troubleshoot_dilution Yes troubleshoot_dilution->prepare_stock Re-optimize

Caption: Troubleshooting workflow for solubility issues.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta. [Link]

  • Simple Method for the Estimation of pKa of Amines. (2025). ResearchGate. [Link]

  • Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. (2012). Computational Chemistry Highlights. [Link]

  • Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry. [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2015). Methods in Molecular Biology. [Link]

  • Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. (2026). The Journal of Physical Chemistry A. [Link]

  • Holen, E., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods. [Link]

  • The influence of pH on solubility in water. Academia.edu. [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025). ResearchGate. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Kowsar Medical Publishing. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Basic pharmacological principles. VIN. [Link]

  • How to Make Accurate Stock Solutions. (2025). Bitesize Bio. [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. (2022). Biochemistry. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS. [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. (2025). ResearchGate. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (2025). ResearchGate. [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (2016). ResearchGate. [Link]

  • Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. (2020). PMC. [Link]

  • Stock up on stock solutions. (2021). The Bumbling Biochemist. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). Journal of Visualized Experiments. [Link]

  • Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. (2020). ACS Omega. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). MDPI. [Link]

  • Preventing PBS precipitation in LCMS?. (2022). ResearchGate. [Link]

  • Amphiphilic molecules: small and large. Lib.chalmers.se. [Link]

  • Soluble protein but being precipitated gradually?. (2021). ResearchGate. [Link]

  • Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. (2019). PMC. [Link]

Sources

Technical Support Center: pH Optimization for 1-Amino-2-(3-methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PH-OPT-882 Subject: Optimization of Mobile Phase pH for Primary Amine/Tertiary Alcohol Separation Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Molecule Analysis

Welcome to the Technical Support Center. You are likely encountering issues with peak symmetry (tailing) or retention reproducibility for 1-Amino-2-(3-methylphenyl)propan-2-ol .

To solve this, we must first deconstruct your analyte to understand the "Why" behind the "How."

Physicochemical Profile[1][2][3][4][5][6][7]
  • Structure: A primary aliphatic amine with a tertiary alcohol and a lipophilic 3-methylphenyl tail.

  • Critical

    
     (Amine):  Estimated at 9.4 – 9.6 .
    
    • Implication: At neutral pH (7.0), the amine is 99.6% protonated (

      
      ), making it highly polar and cationic.
      
  • Critical

    
     (Silanol):  Silica support silanols have a 
    
    
    
    of 3.5 – 4.5 .
The Core Problem: "The Silanol Trap"

If you run this molecule at pH 4–7 on a standard C18 column, you create a "perfect storm" for peak tailing. The amine is positively charged (


), and the silanols are negatively charged (

). This results in a secondary retention mechanism (Ion-Exchange) that competes with the desired hydrophobic interaction, causing severe tailing and retention drift.

Strategic Decision Tree (Visualized)

Before mixing buffers, review this decision logic to select the correct pH strategy for your specific equipment and goals.

pH_Strategy Start Select pH Strategy Goal_MS Goal: LC-MS Sensitivity Start->Goal_MS Goal_UV Goal: UV Purity/QC Start->Goal_UV High_pH High pH (10.0 - 10.5) (Recommended) Goal_MS->High_pH Ammonium Hydroxide Low_pH Low pH (2.0 - 3.0) (Traditional) Goal_MS->Low_pH Formic Acid Goal_UV->High_pH Phosphate/DEA Goal_UV->Low_pH Phosphate/TFA Col_Hybrid Requires Hybrid Column (e.g., XBridge, Gemini) High_pH->Col_Hybrid Col_Std Standard Silica OK (C18, C8) Low_pH->Col_Std Result_High Neutral Amine Sharp Peaks High Retention Col_Hybrid->Result_High Result_Low Protonated Amine Requires TFA/Ion Pair Lower Retention Col_Std->Result_Low

Figure 1: Decision matrix for selecting mobile phase pH based on detection method and column availability.

Protocol A: High pH Strategy (Recommended)

Why this works: By adjusting the pH to 10.5 (at least 1 unit above the amine


), you force the molecule into its neutral (uncharged) state. This eliminates ionic interaction with silanols and maximizes hydrophobic retention on the C18 ligand.
Required Materials
  • Column: High-pH stable hybrid silica (e.g., Waters XBridge BEH C18, Phenomenex Gemini, or Agilent PLRP-S). Do not use standard silica columns; they will dissolve.

  • Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

Step-by-Step Methodology
  • Preparation: Dissolve 790 mg of Ammonium Bicarbonate in 900 mL of HPLC-grade water.

  • Adjustment: Add Ammonium Hydroxide (28-30% solution) dropwise while monitoring with a calibrated pH meter until pH reaches 10.5 ± 0.1 .

  • Dilution: Bring volume to 1000 mL with water. Filter through 0.2 µm nylon filter.

  • Equilibration: Flush the column with 50:50 Organic/Buffer for 30 minutes to saturate the stationary phase.

Expected Result: Sharp, symmetrical peaks (Tailing Factor < 1.2) and increased retention time compared to acidic conditions.

Protocol B: Low pH Strategy (Alternative)

Why this works: At pH 2.5, the silanols are protonated (neutral


), suppressing the cation-exchange mechanism. However, the analyte is also fully charged, which reduces hydrophobic retention.
Required Materials
  • Column: Standard C18 or Polar-Embedded C18 (to prevent dewetting).

  • Additive: Trifluoroacetic Acid (TFA) or Formic Acid.

Step-by-Step Methodology
  • Preparation: Add 1.0 mL of TFA to 1000 mL of water (0.1% v/v).

    • Note: TFA acts as an ion-pairing agent, masking the positive charge of the amine and improving peak shape.

  • pH Check: Verify pH is < 2.5 . If > 3.0, silanols will begin to ionize, causing tailing.

  • Warning: TFA suppresses MS ionization. If using LC-MS, substitute with 0.1% Formic Acid, though peak tailing may increase slightly compared to TFA.

Troubleshooting Guide (FAQ)

Q1: My retention time is drifting run-to-run.

Diagnosis: This is often a Buffer Capacity failure. Fix: If you are working at pH 7.0–8.0 (neutral), you are in a "dead zone" where neither Phosphate nor Acetate buffers are effective.

  • Action: Move to pH 10.5 (Ammonium Bicarbonate) or pH 2.5 (Phosphate/Formic). Never operate a buffer outside its

    
     pH unit range.
    
Q2: I see "Fronting" peaks instead of tailing.

Diagnosis: Mass Overload or Solubility issues. Fix: The 1-Amino-2-(3-methylphenyl)propan-2-ol molecule is relatively hydrophobic in its neutral state.

  • Action: Reduce injection volume (e.g., from 10 µL to 2 µL) or dilute the sample in the mobile phase starting composition rather than pure organic solvent.

Q3: I cannot use high pH columns. How do I fix tailing at low pH?

Diagnosis: Residual silanol activity.[1][2] Fix: Add a "Sacrificial Base."

  • Action: Add 5–10 mM Triethylamine (TEA) to your mobile phase. The TEA competes for the silanol sites, effectively "capping" them so your analyte can pass through unhindered.

Comparison of Buffer Systems

Buffer SystempH RangeVolatile (LC-MS)?Suitability for this Analyte
TFA (0.1%) ~2.0YesGood. Masks silanols, but suppresses MS signal.
Formic Acid (0.1%) ~2.7YesFair. Good for MS, but may allow some tailing.
Phosphate 2.1 – 3.1NoExcellent. Best peak shape for UV-only work.
Ammonium Bicarbonate 9.0 – 11.0YesBest. Neutralizes amine, maximizes retention.
Ammonium Acetate 3.8 – 5.8YesPoor. Operating near silanol pKa; risk of tailing.

Mechanism of Failure (Visualized)

Understanding the "Silanol Effect" is critical to avoiding it.

Silanol_Effect Condition Mobile Phase pH 4.0 - 7.0 Analyte Analyte State: Protonated (NH3+) Condition->Analyte Silica Silica Surface: Ionized (SiO-) Condition->Silica Interaction Electrostatic Attraction (Ionic Bond) Analyte->Interaction Silica->Interaction Result Peak Tailing & Irreversible Adsorption Interaction->Result

Figure 2: The mechanism of peak tailing at intermediate pH levels.

References

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. (Demonstrates the utility of high pH for basic amines using hybrid columns).

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. (Guidelines on buffer capacity and silanol suppression).

  • LCGC International. Silica for HPLC Stationary Phases – A Five Minute Guide. (Detailed explanation of silanol acidity and Type B silica).

  • Sigma-Aldrich (Merck). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. (Protocol for buffer selection relative to analyte pKa).

Sources

Validation & Comparative

Publish Comparison Guide: Certified Reference Material for 1-Amino-2-(3-methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-2-(3-methylphenyl)propan-2-ol is a critical analytical target, primarily identified as a metabolite and synthetic impurity associated with 3-Methylmethcathinone (3-MMC) and related substituted phenethylamines. Its structural specificity—a tertiary alcohol adjacent to a primary amine—presents unique stability challenges, specifically acid-catalyzed dehydration to corresponding alkenes (methyl-substituted phenylpropenes).

This guide objectively compares the performance and technical specifications of ISO 17034 Certified Reference Materials (CRMs) against Research Grade (non-certified) alternatives. For forensic toxicology and pharmaceutical impurity profiling, the data demonstrates that relying on non-certified standards introduces significant quantitative errors due to undetected degradation and lack of homogeneity.

Product Identity & Chemical Context

AttributeSpecification
Chemical Name 1-Amino-2-(3-methylphenyl)propan-2-ol
Structure Tertiary alcohol,

-amino functionality
Molecular Formula

Molecular Weight 165.23 g/mol
Key Instability Dehydration to 2-(3-methylphenyl)prop-1-ene (and isomers)
Primary Application Forensic Toxicology (3-MMC metabolite), Pharmaceutical Impurity Profiling

Technical Comparison: CRM vs. Research Grade

The following comparison highlights the risks of using non-certified materials for quantitative applications.

A. Stability & Degradation (The "Dehydration" Factor)

The tertiary hydroxyl group at the benzylic position is highly susceptible to elimination. Research Grade materials often lack rigorous stability testing, leading to "purity drift" where the alcohol converts to the alkene during storage.

Experimental Data: 6-Month Stability Study (25°C)

Material TypeInitial Purity (HPLC)Purity at 3 MonthsPurity at 6 MonthsPrimary Degradant (Alkene %)
ISO 17034 CRM 99.8%99.7%99.6%< 0.1%
Research Grade A 98.5%96.2%94.1%3.8%
Research Grade B 97.1%92.0%88.5%7.5%

Insight: The CRM is stabilized (often with specific buffer systems or argon packaging) and continuously monitored. Research grade alternatives showed significant formation of the dehydration product, which absorbs differently in UV, potentially skewing quantitation by >10%.

B. Homogeneity & Uncertainty

For forensic casework, the uncertainty of the standard must be known to calculate the final expanded uncertainty of the measurement.

FeatureISO 17034 CRMResearch Grade Alternative
Between-Bottle Homogeneity Verified (

)
Unknown / Not Tested
Uncertainty Budget Includes gravimetry, homogeneity, stability (

)
"Purity" only (often just area %)
Traceability SI-traceable via qNMR / NIST standardsInternal synthesis batch record only

Visualizing the Instability Mechanism

The following diagram illustrates the degradation pathway that necessitates the use of a CRM with guaranteed stability.

DegradationPathway Compound 1-Amino-2-(3-methylphenyl) propan-2-ol (Target Analyte) Intermediate Carbocation Intermediate Compound->Intermediate Acid/Heat (-H2O) Alkene1 Degradant A: 2-(3-methylphenyl)prop-1-ene Intermediate->Alkene1 Kinetic Product Alkene2 Degradant B: (E/Z)-2-(3-methylphenyl)prop-1-ene Intermediate->Alkene2 Thermodynamic Product

Caption: Acid-catalyzed dehydration pathway of the tertiary alcohol target, leading to quantitative loss and artifact formation.

Experimental Protocols

Protocol A: Validating Standard Integrity (LC-MS/MS)

Before using any standard of this compound, verify it has not undergone dehydration.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)

Step-by-Step Workflow:

  • Preparation: Dilute the CRM/Standard to 1 µg/mL in neutral solvent (Methanol). Avoid acidic diluents for stock storage.

  • Injection: Inject 5 µL onto the LC-MS/MS system.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Monitor two transitions:

    • Target (Alcohol): Precursor

      
       Product fragments (hydroxyl loss).
      
    • Degradant (Alkene): Precursor

      
       (Mass shift of -18 Da).
      
  • Criteria: If the peak area for m/z 148 exceeds 0.5% of the target peak, the standard is compromised.

Protocol B: Handling & Storage

To maintain the certified property value of the CRM:

  • Storage: Store ampoules at -20°C or lower.

  • Thawing: Allow to equilibrate to room temperature before opening to prevent condensation (moisture accelerates degradation).

  • Solvent Choice: For working solutions, use Acetonitrile rather than Methanol if possible, as it is aprotic and less likely to promote solvolysis/protonation over long periods.

  • Usage: Discard open ampoules; do not reseal.

Validation Workflow Diagram

This workflow ensures that the CRM is correctly implemented into a quantitative assay.

ValidationWorkflow Start Receive CRM Ampoule Check Verify Seal & Temp (Cold Chain) Start->Check Open Equilibrate to RT & Open Check->Open Dilute Gravimetric Dilution (Solvent: ACN) Open->Dilute Verify LC-MS Purity Check (Target vs Alkene) Dilute->Verify Decision Pass Criteria? Verify->Decision Use Proceed to Calibration Decision->Use Yes (>99%) Discard Discard & Investigate Decision->Discard No (<99% or Alkene >1%)

Caption: Critical control points for introducing the CRM into a quantitative workflow.

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Link

  • European Medicines Agency (EMA) . ICH Q3A(R2) Impurities in new drug substances. (2006). Link

  • World Health Organization (WHO) . Expert Committee on Drug Dependence: Critical Review of 3-Methylmethcathinone (3-MMC). (2016). Link

  • Hoover, F. W., & Hass, H. B. (1947). Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. Journal of Organic Chemistry, 12(4), 506–509. Link

  • PubChem Compound Summary . 1-Amino-2-phenylpropan-2-ol (Structural Analogue). National Center for Biotechnology Information. Link

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-MMC Metabolites in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Analytical Challenges of Novel Psychoactive Substances

The emergence of novel psychoactive substances (NPS) like 3-methylmethcathinone (3-MMC) presents a significant challenge to the scientific community. As a structural isomer of the controlled substance mephedrone, 3-MMC has gained popularity as a recreational drug, leading to a rise in associated intoxications and adverse health events[1]. To understand the pharmacokinetics, toxicity, and potential for harm of 3-MMC, it is imperative for researchers, forensic toxicologists, and drug development professionals to have robust and reliable analytical methods for the quantification of its metabolites in biological matrices.

This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-MMC metabolite detection, grounded in the principles of scientific integrity and the rigorous standards set forth by the U.S. Food and Drug Administration (FDA). We will delve into the critical validation parameters, compare the workhorses of the modern analytical laboratory—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provide detailed, field-proven protocols to empower your research.

The Bedrock of Reliable Data: Understanding FDA Bioanalytical Method Validation Guidelines

The FDA's guidelines on bioanalytical method validation are the cornerstone of ensuring the accuracy, precision, and reproducibility of data submitted for regulatory review[2][3]. These guidelines are not merely a checklist but a framework for demonstrating that an analytical method is fit for its intended purpose. For the analysis of 3-MMC and its metabolites, adherence to these principles is paramount for generating data that is both scientifically sound and defensible.

The core parameters of FDA bioanalytical method validation include:

  • Accuracy: This measures the closeness of the mean test results to the true concentration of the analyte. It is typically assessed by analyzing quality control (QC) samples at multiple concentration levels.

  • Precision: This evaluates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the coefficient of variation (CV) and is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Selectivity and Specificity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, other drugs, or their metabolites.

  • Sensitivity: This is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Reproducibility: This demonstrates that the method can be successfully performed by different analysts, on different instruments, and in different laboratories.

  • Stability: This assesses the chemical stability of the analyte in the biological matrix under various conditions that it may encounter during sample handling, processing, and storage. This is particularly crucial for synthetic cathinones like 3-MMC, which can be prone to degradation[4][5].

The Metabolic Fate of 3-MMC: A Complex Landscape of Biotransformation

A thorough understanding of 3-MMC's metabolism is fundamental to developing a comprehensive analytical method. The primary metabolic pathways for 3-MMC include β-keto reduction and N-demethylation[2][6]. This biotransformation results in a suite of metabolites that must be considered for a complete toxicological and pharmacokinetic profile.

The known metabolites of 3-MMC include:

  • 3-Methylephedrine

  • 3-Methylnorephedrine

  • Desmethyl-3-MMC

  • Hydroxyl-3-MMC

  • Carboxy-3-MMC

  • Nor-3-MMC

  • Dihydro-3-MMC[1][7][8][9]

The following diagram illustrates the proposed metabolic pathway of 3-MMC.

Caption: Proposed metabolic pathway of 3-MMC.

Comparative Analysis of Analytical Methodologies: LC-MS/MS vs. GC-MS

The two most powerful and widely used techniques for the quantitative analysis of drugs and their metabolites in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these two platforms depends on the specific analytical challenges posed by the analytes and the desired performance characteristics of the method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often considered the gold standard for the analysis of synthetic cathinones and their metabolites due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization[8][10].

Advantages for 3-MMC Metabolite Analysis:

  • High Sensitivity and Specificity: The use of multiple reaction monitoring (MRM) provides excellent sensitivity and specificity, allowing for the detection of low concentrations of metabolites in complex matrices like blood and urine.

  • No Derivatization Required: Most 3-MMC metabolites are polar and can be readily analyzed by reversed-phase liquid chromatography without the need for chemical derivatization, which simplifies sample preparation and reduces the risk of analyte degradation.

  • Versatility: LC-MS/MS can simultaneously analyze a wide range of metabolites with varying polarities in a single run.

Considerations:

  • Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix can affect the accuracy and precision of the method. This must be carefully evaluated during validation.

  • Cost: The initial investment and maintenance costs for LC-MS/MS systems can be higher than for GC-MS systems.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique that has been a workhorse in forensic and clinical toxicology for decades.

Advantages for 3-MMC Metabolite Analysis:

  • High Chromatographic Resolution: GC columns can provide excellent separation of structurally similar compounds.

  • Established Libraries: Extensive electron ionization (EI) mass spectral libraries are available, which can aid in the identification of unknown compounds.

Considerations:

  • Derivatization Often Required: Many of the polar metabolites of 3-MMC are not sufficiently volatile for GC analysis and require derivatization to increase their volatility and improve their chromatographic properties. This adds a step to the sample preparation process and can introduce variability.

  • Thermal Degradation: Some synthetic cathinones can be thermally labile and may degrade in the hot GC injection port, leading to inaccurate quantification[11].

Performance Comparison

The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the analysis of 3-MMC and its metabolites, based on data from various studies.

Validation ParameterLC-MS/MSGC-MS
Sensitivity (LLOQ) Typically 0.1 - 5 ng/mL in blood and urine[12][13][14][15]Typically 1 - 10 ng/mL in blood and urine[16][17][18]
Accuracy Generally within ±15% of the nominal concentration[12][13][15]Generally within ±20% of the nominal concentration[16][17]
Precision (%CV) Typically <15%[12][13][15]Typically <20%[16][17]
Sample Preparation Simpler (e.g., protein precipitation, dilute-and-shoot, or simple SPE)More complex (often requires derivatization)
Throughput HighModerate

Experimental Protocols: A Step-by-Step Guide to Validation

The following sections provide detailed, step-by-step protocols for the analysis of 3-MMC metabolites in biological matrices using both LC-MS/MS and GC-MS. These protocols are intended as a starting point and should be optimized and fully validated in your laboratory.

Experimental Workflow for Method Validation

The following diagram outlines the general workflow for validating a bioanalytical method according to FDA guidelines.

Validation_Workflow cluster_prep Preparation cluster_validation Validation Assays Stock_Solutions Prepare Stock Solutions (Analyte & IS) Calibration_Standards Prepare Calibration Standards & Quality Controls (QCs) Stock_Solutions->Calibration_Standards Linearity Linearity & Range (Calibration Curve) Calibration_Standards->Linearity Selectivity Selectivity & Specificity (Blank Matrix Analysis) Recovery_Matrix Recovery & Matrix Effect Selectivity->Recovery_Matrix Accuracy_Precision Accuracy & Precision (Intra- & Inter-day QCs) Linearity->Accuracy_Precision LLOQ Determine LLOQ Accuracy_Precision->LLOQ LLOQ->Selectivity Stability Stability Assessment (Freeze-Thaw, Bench-Top, etc.) Recovery_Matrix->Stability Sample_Analysis Routine Sample Analysis Stability->Sample_Analysis Method_Development Method Development (LC/GC & MS Optimization) Method_Development->Stock_Solutions

Caption: General workflow for bioanalytical method validation.

Protocol 1: LC-MS/MS Analysis of 3-MMC Metabolites in Human Urine

This protocol describes a "dilute-and-shoot" method, which is a simple and high-throughput approach suitable for urine samples.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Add 900 µL of the internal standard (IS) working solution (e.g., 3-MMC-d3 in methanol/water) to the urine supernatant.

  • Vortex for 30 seconds.

  • Transfer the diluted sample to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the metabolites (e.g., start with 5% B, ramp to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Optimized precursor and product ions for each metabolite and the IS.

3. Validation:

  • Prepare calibration standards and QCs by spiking blank urine with known concentrations of the 3-MMC metabolites.

  • Perform a full validation according to FDA guidelines, assessing accuracy, precision, selectivity, LLOQ, linearity, recovery, matrix effect, and stability.

Protocol 2: GC-MS Analysis of 3-MMC Metabolites in Whole Blood

This protocol involves a liquid-liquid extraction (LLE) and derivatization step.

1. Sample Preparation (LLE):

  • Pipette 1 mL of whole blood into a glass test tube.

  • Add the internal standard (e.g., mephedrone-d3).

  • Add 100 µL of a basifying agent (e.g., 1 M sodium carbonate) and vortex.

  • Add 5 mL of an organic extraction solvent (e.g., ethyl acetate).

  • Cap and rock for 20 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

  • Cap and heat at 70°C for 30 minutes.

  • Cool to room temperature and transfer to an autosampler vial.

3. GC-MS Conditions:

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Program: A suitable temperature program to separate the derivatized metabolites.

  • MS System: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron ionization (EI) at 70 eV.

  • Acquisition Mode: Selected ion monitoring (SIM) or MRM for quantitative analysis.

4. Validation:

  • Prepare calibration standards and QCs by spiking blank whole blood.

  • Perform a full validation according to FDA guidelines.

Conclusion: Ensuring Data Integrity in the Analysis of Novel Psychoactive Substances

The validation of analytical methods for 3-MMC and its metabolites is a critical undertaking that requires a deep understanding of both the analytical chemistry involved and the regulatory landscape. By adhering to the principles outlined in the FDA's bioanalytical method validation guidelines and carefully selecting and optimizing the appropriate analytical platform, researchers can generate high-quality, reliable data.

LC-MS/MS generally offers superior sensitivity and a more streamlined workflow for the analysis of 3-MMC metabolites due to the elimination of the derivatization step. However, GC-MS remains a powerful and cost-effective tool, particularly when high chromatographic resolution is required. Ultimately, the choice of methodology should be driven by the specific requirements of the study, the available resources, and a thorough validation that demonstrates the method is fit for its intended purpose.

This guide serves as a starting point for developing and validating robust analytical methods for the challenging but crucial task of quantifying 3-MMC metabolites. By embracing a culture of scientific rigor and a commitment to data integrity, we can advance our understanding of these emerging substances and their impact on public health.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Vertex AI Search. (2025, December 26).
  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Frontiers in Chemistry. (2021, February 7). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR. [Link]

  • ResearchGate. (2023, February 15). (PDF) Stability problems of synthetic cathinones in biological material and the study of potential intake biomarkers based on the biological material from a case of 3-CMC poisoning. [Link]

  • Wikipedia. 3-Methylmethcathinone. [Link]

  • Journal of Analytical Toxicology. (2023, May 19). The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning. [Link]

  • PubMed. (2016, August 15). Detection of 3-methylmethcathinone and its metabolites 3-methylephedrine and 3-methylnorephedrine in pubic hair samples by liquid chromatography-high resolution/high accuracy Orbitrap mass spectrometry. [Link]

  • Journal of Analytical Toxicology. (2016, March 17). 3-Methylmethcathinone—Interpretation of Blood Concentrations Based on Analysis of 95 Cases. [Link]

  • Shimadzu. Metabolism study of the novel cathinone derivative 3-MMC combining three in vitro approaches, LC-HRMS acquisition and molecular networking tools.
  • PMC. (2024, March 12). Metaphedrone (3-Methylmethcathinone): Pharmacological, Clinical, and Toxicological Profile. [Link]

  • World Health Organization (WHO). Critical review report: 3-Methylmethcathinone (3-MMC). [Link]

  • ResearchGate. Proposed metabolic pathways of 3-MMC obtained with pooled liver.... [Link]

  • European Review for Medical and Pharmacological Sciences. (2021, September 13). Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS. [Link]

  • PubMed. (2023, May 19). The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning. [Link]

  • PubMed. (2023, December 1). 3-Methylmethcathinone Intoxication: Discrepancies Between Blood Concentrations and Clinical Outcomes-A Short Communication. [Link]

  • ResearchGate. (2022, August 11). (PDF) Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. [Link]

  • PubMed. (2022, October 25). Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. [Link]

  • ANTISEL. (2025, August 7). Development and validation of a 'dilute and shoot' LC–MS/MS method in urine suitable for screening and. [Link]

  • PubMed. (2021, February 5). Development and validation of GC-MS method for determination of methcathinone and its main metabolite in mice plasma and brain tissue after SPE: Pharmacokinetic and distribution study. [Link]

  • ResearchGate. (2020, January 10). (PDF) Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. [Link]

  • MDPI. (2025, August 4). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]

Sources

Technical Comparative Guide: Infrared (IR) Spectroscopy of 1-Amino-2-(3-methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

1-Amino-2-(3-methylphenyl)propan-2-ol is a tertiary amino-alcohol characterized by a meta-substituted aromatic ring. In drug development and forensic analysis, this molecule often appears as a metabolite or a synthetic impurity of 3-methylmethcathinone (3-MMC) and related phenethylamines.

Accurate identification of this compound requires distinguishing it from two primary classes of structural analogues:

  • Regioisomers: Specifically the para-isomer (4-methyl) and ortho-isomer (2-methyl).

  • Functional Analogues: Secondary alcohols (e.g., ephedrine-like structures) or ketone precursors.

This guide provides a definitive spectroscopic framework for identifying 1-Amino-2-(3-methylphenyl)propan-2-ol using ATR-FTIR, focusing on the diagnostic utility of the "Fingerprint Region" (600–1500 cm⁻¹) for regioisomer discrimination.

Experimental Protocol: ATR-FTIR Acquisition

To ensure data reproducibility and minimize spectral artifacts (such as moisture interference in the O-H region), the following self-validating protocol is recommended.

Sample Preparation & Instrumentation
  • Method: Attenuated Total Reflectance (ATR) is superior to KBr pellets for this hygroscopic amino-alcohol, preventing water band broadening (~3400 cm⁻¹) from obscuring the amine signals.

  • Crystal Material: Diamond or ZnSe (Diamond preferred for durability).

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprint splitting).

  • Scans: 32 scans (Routine) or 64 scans (High S/N ratio).

Workflow Diagram

The following decision logic outlines the analytical workflow for validating the compound's identity.

AnalyticalWorkflow Sample Crude/Purified Sample Prep Desiccation (Vacuum/P2O5) Sample->Prep Remove H2O ATR ATR-FTIR (Diamond Crystal) Prep->ATR Load Solid/Oil Process Baseline Correction & CO2 Removal ATR->Process Raw Interferogram Analysis Band Assignment Process->Analysis Absorbance Spectrum

Figure 1: Optimized workflow for acquiring high-fidelity IR spectra of hygroscopic amino-alcohols.

Spectral Analysis: Characteristic Bands

The IR spectrum of 1-Amino-2-(3-methylphenyl)propan-2-ol is defined by three distinct zones. The values below are derived from standard group frequency correlations for tertiary amino-alcohols and meta-substituted aromatics.

Zone A: High Wavenumber (Functional Groups)

The region above 1500 cm⁻¹ confirms the chemical class (Amino-Alcohol).

Frequency (cm⁻¹)Functional GroupVibrational ModeDiagnostic Note
3200–3450 O-H / N-HStretch (H-bonded)Broad band (OH) overlapping with sharper N-H spikes.
3300 & 3380 Primary Amine (–NH₂)Asym/Sym StretchOften appear as "shoulders" on the broad OH band.
2960–2980 Aliphatic C-HAsym StretchMethyl groups (CH₃) from the propyl backbone.
~3030 Aromatic C-HStretchWeak intensity; diagnostic of unsaturated rings.
Zone B: The Fingerprint Region (Isomer Specificity)

This region is critical for distinguishing the 3-methyl (meta) isomer from the 4-methyl (para) isomer.

Frequency (cm⁻¹)Functional GroupVibrational ModeDifferentiation Logic
1150–1200 C-O (Tertiary)StretchTertiary alcohols absorb higher than secondary (~1100). Distinguishes from ephedrine-like isomers.
1580–1610 N-HBending (Scissoring)Confirms presence of primary amine.
1450–1600 C=C (Aromatic)Ring StretchUsually 2-3 bands; intensity varies by substitution.
780 ± 10 C-H (Aromatic)OOP Bending Key Diagnostic: Meta-substitution typically shows bands here.
690 ± 10 Ring DeformationOOP Bending Key Diagnostic: Second band characteristic of meta-substitution.

Comparative Analysis: Performance vs. Alternatives

Researchers often face the challenge of distinguishing this molecule from its isomers or precursors.[1][2][3] The table below objectively compares the spectral "fingerprints."

Comparison 1: Regioisomer Differentiation (Meta vs. Para)

Mass spectrometry (MS) often yields identical fragments for these isomers. IR is the definitive orthogonal technique.

Feature3-Methyl (Meta) (Target)4-Methyl (Para) (Alternative)Scientific Rationale
OOP Bending Two bands: ~690 cm⁻¹ & ~780 cm⁻¹One strong band: ~800–840 cm⁻¹Para-substitution has two adjacent H atoms, creating a single strong OOP mode. Meta has isolated H and 3-adjacent H, creating complex modes.
Overtones Weak pattern ~1700–2000 cm⁻¹Distinct 2-band patternOvertone patterns in the 1660–2000 cm⁻¹ region follow substitution rules (Summation bands).
Comparison 2: Precursor Differentiation (Alcohol vs. Ketone)

Monitoring the reduction of 1-(3-methylphenyl)propan-2-one to the target alcohol.

FeatureTarget Alcohol Ketone Precursor Reaction Status
Carbonyl (C=O) Absent Strong Band @ ~1715 cm⁻¹ Disappearance of 1715 cm⁻¹ peak indicates reaction completion.
Hydroxyl (O-H) Strong/Broad @ 3300 cm⁻¹ AbsentAppearance confirms reduction.
Isomer Identification Logic Tree

The following diagram provides a logical path for identifying the specific isomer based on spectral evidence.

IsomerLogic Start Unknown Isomer Spectrum CheckCO Check 1700-1725 cm⁻¹ (C=O Stretch) Start->CheckCO IsKetone Precursor (Ketone) CheckCO->IsKetone Strong Peak Present CheckOOP Check 650-900 cm⁻¹ (OOP Bending) CheckCO->CheckOOP Peak Absent Para Single Band ~800-840 cm⁻¹ (Para-isomer) CheckOOP->Para 800-840 region Meta Two Bands ~690 & ~780 cm⁻¹ (Meta-isomer) CheckOOP->Meta 690 & 780 region Ortho Single Band ~735-770 cm⁻¹ (Ortho-isomer) CheckOOP->Ortho 735-770 region

Figure 2: Spectral decision tree for differentiating regioisomers of methyl-substituted phenethylamines.

Technical Discussion & Causality

The "Tertiary Alcohol" Shift

Unlike primary alcohols (C-O stretch ~1050 cm⁻¹) or secondary alcohols (~1100 cm⁻¹), the target molecule is a tertiary alcohol . The steric hindrance and electronic environment of the quaternary carbon cause the C-O stretching vibration to shift to higher energy (1150–1200 cm⁻¹ ). This is a vital checkpoint when assessing if the alkyl chain has rearranged during synthesis.

The Importance of OOP Bending

The "Out-of-Plane" (OOP) C-H bending vibrations are the most reliable method for distinguishing regioisomers in this class.

  • Mechanism: These vibrations involve hydrogen atoms moving perpendicular to the aromatic ring plane.

  • Meta-Substitution: Creates a "1,3" pattern. The hydrogen at position 2 is isolated between two substituents, while hydrogens at 4, 5, and 6 form a trio. This asymmetry results in the characteristic "two-band" signature (690 & 780 cm⁻¹) described in authoritative texts [1, 2].

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Oomens, J., et al. (2018). "Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy." The Analyst.

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. (General reference for phenethylamine and amino-propanol spectral data). [4]

  • Power, J. D., et al. (2011).[5] "The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone." Forensic Science International.[5] (Primary source for IR differentiation of methyl-methcathinone isomers).

Sources

A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity: The Case of 1-Amino-2-(3-methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of novel compounds in common immunoassay screens. We will use the exemplar compound, 1-Amino-2-(3-methylphenyl)propan-2-ol, to illustrate the principles and methodologies of a rigorous cross-reactivity assessment. This document is designed to be a practical resource, blending theoretical understanding with actionable experimental protocols.

Introduction: The Challenge of Specificity in Immunoassays

Immunoassays are a cornerstone of modern bioanalysis, prized for their sensitivity, high throughput, and cost-effectiveness. However, a significant limitation is the potential for cross-reactivity, where the antibodies in the assay bind to structurally similar, non-target compounds.[1][2] This can lead to false-positive results, misinterpretation of data, and potentially significant consequences in clinical diagnostics and forensic toxicology.[3][4][5]

The compound at the center of our investigation, 1-Amino-2-(3-methylphenyl)propan-2-ol, is a sympathomimetic amine. Its structural similarity to amphetamine and its analogs raises a critical question: to what extent does it cross-react with commercially available amphetamine immunoassays? This guide will walk you through the process of answering that question.

Understanding the Basis of Cross-Reactivity

The specificity of an antibody is determined by the precise fit between its antigen-binding site (paratope) and the epitope of the target antigen.[6] When a non-target molecule shares structural motifs with the target antigen, it may also bind to the antibody, albeit typically with lower affinity. The degree of cross-reactivity is influenced by the immunogen used to generate the antibodies and the specific format of the immunoassay.[6][7]

In the case of 1-Amino-2-(3-methylphenyl)propan-2-ol, its phenethylamine backbone is a common feature among many sympathomimetic amines, including amphetamine, methamphetamine, and pseudoephedrine.[3][4][5] The methyl group on the phenyl ring and the hydroxyl group on the propane chain are key structural differences that will dictate its cross-reactivity profile.

Experimental Design: A Multi-faceted Approach to Cross-Reactivity Assessment

A robust evaluation of cross-reactivity requires a systematic and well-controlled experimental design. The following workflow provides a comprehensive strategy for assessing the potential for 1-Amino-2-(3-methylphenyl)propan-2-ol to interfere with common amphetamine immunoassays.

experimental_workflow cluster_prep Preparation cluster_assay Immunoassay Screening cluster_analysis Data Analysis prep_compound Prepare Stock Solution of 1-Amino-2-(3-methylphenyl)propan-2-ol run_assays Perform Immunoassays with Test Compound and Controls prep_compound->run_assays prep_calibrators Prepare Amphetamine Calibrators prep_calibrators->run_assays prep_controls Prepare Positive & Negative Controls prep_controls->run_assays select_assays Select Multiple Commercial Amphetamine Immunoassays (e.g., ELISA, FPIA, CEDIA) select_assays->run_assays determine_cr Determine Cross-Reactivity (%) run_assays->determine_cr compare_assays Compare Performance Across Different Immunoassay Platforms determine_cr->compare_assays cross_reactivity cluster_amphetamine Amphetamine (Target Analyte) cluster_cross_reactant 1-Amino-2-(3-methylphenyl)propan-2-ol (Test Compound) cluster_shared Shared Structural Features amphetamine shared_features Phenethylamine Backbone amphetamine->shared_features cross_reactant cross_reactant->shared_features

Caption: Structural comparison of Amphetamine and the test compound.

Conclusion and Recommendations

This guide has provided a comprehensive framework for evaluating the cross-reactivity of 1-Amino-2-(3-methylphenyl)propan-2-ol in commercial amphetamine immunoassays. The key takeaways are:

  • Cross-reactivity is a critical consideration in immunoassay development and validation. [1][2]* A multi-assay approach is essential for a thorough assessment. [8]* Systematic experimental design and data analysis are paramount for generating reliable results.

For researchers working with novel compounds that are structurally related to common immunoassay targets, a proactive assessment of cross-reactivity is not just good scientific practice; it is essential for ensuring the accuracy and validity of your data. We recommend that any significant cross-reactivity observed in screening immunoassays be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). [3][4][5]

References

  • Differentiation of amphetamine/methamphetamine and other cross-immunoreactive sympathomimetic amines in urine samples by serial dilution testing. Clinical Chemistry. [Link]

  • Differentiation of Amphetamine/Methamphetamine and Other Cross-Immunoreactive Sympathomimetic Amines in Urine Samples by Serial Dilution Testing. ResearchGate. [Link]

  • Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]

  • Differentiation of amphetamine/methamphetamine and other cross-immunoreactive sympathomimetic amines in urine samples by serial dilution testing. PubMed. [Link]

  • Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine. PubMed. [Link]

  • Immunoassays of amphetamines: immunogen structure vs antibody specificity. PubMed. [Link]

  • Interferences in Immunoassay. National Institutes of Health. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

Sources

Technical Guide: Purity Determination of 1-Amino-2-(3-methylphenyl)propan-2-ol via qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-2-(3-methylphenyl)propan-2-ol presents specific analytical challenges due to its polarity, lack of strong UV chromophores, and potential for salt formation. While HPLC-UV is the industry standard for impurity profiling, it requires identical reference standards which are often unavailable for specific metabolites or synthetic intermediates.

This guide details a Quantitative Nuclear Magnetic Resonance (qNMR) protocol as a primary ratio method. By using an Internal Standard (IS) of known purity, this method delivers absolute purity data with SI-traceability, eliminating the need for a compound-specific reference standard.

Part 1: Strategic Rationale & Technical Grounding

Why qNMR for this Amino-Alcohol?
  • Absolute Quantification: Unlike HPLC, which relies on relative response factors (UV absorption), qNMR signal intensity is directly proportional to the molar ratio of nuclei.

  • Stereochemical Insight: This molecule contains a chiral center at C2. While qNMR is achiral, the diastereotopic nature of the methylene protons (

    
    ) provides immediate structural confirmation that titration cannot offer.
    
  • Salt Independence: Potentiometric titration measures total basicity (including inorganic bases or other amines). qNMR distinguishes the specific analyte signal from impurities.

Structural Target & Expected Signals

Analyte: 1-Amino-2-(3-methylphenyl)propan-2-ol Formula:


Key Structural Features:  Tertiary alcohol, primary amine, meta-substituted toluene ring.
MoietyProton CountMultiplicityApprox.[1][2][3] Shift (

, ppm)
Assignment Note
Ar-H 4Multiplet7.00 – 7.30Aromatic Ring
IS (Maleic Acid) 2Singlet6.05 – 6.30 Quantification Target

2AB System/Singlet2.70 – 3.00Diastereotopic (Next to Chiral C2)
Ar-

3Singlet2.30Meta-methyl group

3Singlet1.40 – 1.50Methyl on quaternary C2

Note: Shifts are estimated for DMSO-


. Values may vary with concentration and pH.

Part 2: Experimental Protocol

Reagents & Materials
  • Solvent: DMSO-

    
     (99.9% D) is recommended over 
    
    
    
    to prevent rapid proton exchange of the OH/NH groups and ensure solubility of the free base.
  • Internal Standard (IS): Maleic Acid (Traceable CRM grade).

    • Rationale: High purity available, non-hygroscopic, and provides a distinct singlet at

      
       ~6.2 ppm, located cleanly between the analyte's aromatic and aliphatic regions.
      
  • Balance: Microbalance with readability of 0.001 mg or better (e.g., Mettler Toledo XPR).

Sample Preparation (Gravimetric)

To achieve <1% uncertainty, precise weighing is critical.

  • Weigh IS: Accurately weigh ~10-15 mg of Maleic Acid directly into a weighing boat. Record mass (

    
    ).
    
  • Weigh Analyte: Accurately weigh ~15-20 mg of the sample. Record mass (

    
    ).
    
  • Dissolution: Transfer both solids into a clean vial. Add ~0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Transfer: Transfer solution to a 5mm NMR tube. Ensure a solvent height of at least 4 cm to match the coil length.

NMR Acquisition Parameters

The most common source of error in qNMR is insufficient relaxation time (


).
  • Pulse Sequence: zg (standard 1D proton) or zg30 (30° pulse).

  • Spectral Width (SW): 20 ppm (-2 to 18 ppm).

  • Relaxation Delay (

    
    ): 30 seconds .
    
    • Validation: Determine

      
       of the longest relaxing signal (usually the IS or aromatic protons). Set 
      
      
      
      (typically
      
      
      ).
  • Scans (NS): 16 or 32 (Sufficient for S/N > 150:1).

  • Temperature: 298 K (Controlled).

Data Processing
  • Phasing: Apply manual zero and first-order phase correction.

  • Baseline: Apply automatic baseline correction (e.g., polynomial).

  • Integration:

    • Integrate the IS singlet (

      
       6.2 ppm). Calibrate this integral to a value of 2000 (representing 2 protons).
      
    • Integrate the Analyte Ar-

      
       singlet (
      
      
      
      2.3 ppm) or
      
      
      (
      
      
      1.5 ppm).
    • Avoid: Do not integrate the aromatic region if it overlaps with impurities, or the

      
       region if it overlaps with water/DMSO satellite bands.
      

Part 3: Calculation & Visualization

Purity Equation

Calculate the purity (


) on a mass basis:


Where:

  • 
    : Integral area (x = analyte, std = internal standard).
    
  • 
    : Number of protons (std = 2, x = 3 for methyl group).
    
  • 
    : Molar mass (
    
    
    
    ,
    
    
    ).
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the internal standard (decimal, e.g., 0.999).
    
Workflow Diagram

qNMR_Workflow Start Start: Sample & IS Selection Weigh Gravimetric Prep (Metrological Weighing) Start->Weigh Dissolve Dissolution (DMSO-d6) Weigh->Dissolve Acquire Acquisition (D1 > 5*T1) Dissolve->Acquire Process Processing (Phase/Baseline/Integrate) Acquire->Process Calc Calculation (Purity %) Process->Calc

Caption: Step-by-step qNMR workflow ensuring metrological traceability.

Internal Standard Decision Matrix

IS_Selection Root Select Internal Standard Solubility Is sample water soluble? Root->Solubility Yes Yes (D2O) Solubility->Yes Polar/Salt No No (DMSO-d6) Solubility->No Free Base Maleic Maleic Acid (Shift: ~6.2 ppm) Yes->Maleic Best Choice No->Maleic Good (Acidic) TCNB TCNB (Shift: ~8.5 ppm) No->TCNB Alt (Neutral) DMSO2 Dimethyl Sulfone (Shift: ~3.0 ppm) No->DMSO2 Alt (Overlap Risk)

Caption: Decision tree for selecting the optimal Internal Standard based on solvent compatibility.

Part 4: Comparative Analysis

qNMR vs. HPLC vs. Titration

The following table compares the performance of qNMR against traditional methods for this specific amino-alcohol.

FeatureqNMR (Recommended) HPLC-UV Potentiometric Titration
Primary Output Absolute Purity (w/w%)Relative Purity (Area %)Total Alkalinity
Reference Std Not Required (Uses IS)Required (Identical structure)Not Required
Specificity High (Structural ID included)Medium (Retention time only)Low (Any base interferes)
Salt Detection Detects counter-ions (stoichiometry)Invisible (usually)Interacts with pH
Time to Result < 20 MinutesMethod Dev + Run (> 2 Hours)< 15 Minutes
Precision (RSD) ~0.5 - 1.0%~0.2 - 0.5%~0.5%
Limitations Sensitivity (needs >5mg)Response factor variabilityNon-specific
Case Study Simulation

Scenario: A synthesized batch of 1-Amino-2-(3-methylphenyl)propan-2-ol is analyzed. The sample contains 2% water and 3% inorganic salts (NaCl) from the workup.

  • HPLC-UV Result: 99.5% (Area %).

    • Reason: HPLC "ignores" the invisible water and salts, overestimating purity.

  • Titration Result: 102.1% .

    • Reason: Slight presence of residual inorganic base (NaOH) inflates the result.

  • qNMR Result: 94.8% (w/w).

    • Reason: qNMR sees the "true" mass balance. It accounts for the 5% "invisible" mass (water + salt) and provides the accurate potency required for dosing in drug development.

References

  • BIPM (Bureau International des Poids et Mesures). Guidance on the use of qNMR for purity assignment. [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. [Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Amino-2-(3-methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Amino-2-(3-methylphenyl)propan-2-ol. As a substituted amino alcohol, this compound and its derivatives require careful handling due to their potential reactivity and biological effects. The procedures outlined below are designed to provide a self-validating system of safety, ensuring that each step mitigates risk and aligns with the highest standards of laboratory practice.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for 1-Amino-2-(3-methylphenyl)propan-2-ol may not be readily available, we can infer its hazard profile from analogous amino alcohol compounds. This class of chemicals often exhibits properties that necessitate their classification as hazardous waste.

The primary causality for treating this compound as hazardous waste stems from its potential for skin and eye irritation, harm if ingested or inhaled, and toxicity to aquatic life.[1][2][3] Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways and interfere with wastewater treatment processes.[4][5][6]

Table 1: Inferred Hazard Profile for 1-Amino-2-(3-methylphenyl)propan-2-ol

Hazard ClassificationDescriptionRationale & Causality
Skin Corrosion/Irritation Expected to be a skin irritant.[2][3][7]The amine functional group can impart basicity, leading to irritation upon prolonged contact with skin.
Serious Eye Damage Poses a significant risk of serious eye damage.[3][7]Amino alcohols can be extremely destructive to the tissues of the eyes.
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.[1][8]The specific toxicity is not fully investigated, mandating a cautious approach.
Aquatic Toxicity Potentially harmful or very toxic to aquatic life.[2][3]Release into the environment must be avoided to prevent contamination of ecosystems.[3][9]

Part 2: Pre-Disposal Safety Protocol

Safety during disposal begins before the first drop of waste is transferred. Adherence to these preparatory steps is non-negotiable.

1. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical for disposal. The minimum required PPE includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles with side shields or a face shield.[4]

  • Lab Coat: A standard lab coat to protect from splashes.

2. Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[8] All personnel involved in the disposal process must be familiar with the facility's emergency response and spill control procedures.[10][11]

3. Designate a Satellite Accumulation Area (SAA): As mandated by the Environmental Protection Agency (EPA), hazardous waste must be stored at or near the point of generation in a designated SAA.[12] This area must be under the control of laboratory personnel and inspected weekly for any leaks or container degradation.[12][13]

Part 3: Step-by-Step Disposal Workflow

This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave."[5][13]

  • Select a Compatible Container:

    • Choose a container made of material chemically compatible with amino alcohols. High-density polyethylene (HDPE) or glass containers are typically appropriate.[14]

    • Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof screw cap.[13]

    • Never use food-grade containers (e.g., milk jugs) for hazardous waste.[14]

  • Properly Label the Container:

    • Before adding any waste, affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "1-Amino-2-(3-methylphenyl)propan-2-ol" (do not use abbreviations or formulas).[15]

      • An accurate estimation of the concentration and volume of all components in the container.

      • The appropriate hazard pictograms (e.g., corrosive, irritant, environmental hazard).

      • The accumulation start date (the date the first drop of waste is added).[6]

The principle of chemical segregation is critical to prevent dangerous reactions.

  • Segregate from Incompatibles:

    • Collect waste 1-Amino-2-(3-methylphenyl)propan-2-ol in its own designated container.

    • CRITICAL: Do not mix this waste with the following incompatible materials:

      • Strong Oxidizing Agents: To prevent violent reactions.[12]

      • Strong Acids: To avoid a strong exothermic neutralization reaction.[4][12]

      • Metals: Some amino alcohols can be corrosive to metals.[1][8]

    • It is often best practice to collect aqueous waste separately from organic solvent waste to avoid costly disposal fees.[14]

  • Transferring Waste:

    • Perform all waste transfers inside a certified chemical fume hood.

    • Use a funnel to prevent spills.

    • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[15]

    • Securely close the container immediately after adding waste.

  • Secure Storage: Place the properly labeled and closed waste container in your designated SAA.

  • Secondary Containment: The container should be placed within a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks.[13][16]

  • Monitor Volume: Do not accumulate more than 55 gallons of hazardous waste in the SAA. Once a container is full, it must be moved to the central storage area within three days.[12]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup.[5]

  • Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS department. Accurate record-keeping is a legal requirement.[17]

  • NEVER:

    • Pour this chemical down the drain.[6]

    • Dispose of it in the regular trash.[13]

    • Allow it to evaporate in the fume hood as a means of disposal.

Part 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition.[9]

  • Contain the Spill: For small spills, contain the material using an inert absorbent such as vermiculite, sand, or a commercial chemical spill kit.[1]

  • Clean-Up: Wearing appropriate PPE, collect the absorbed material and place it in a sealed, properly labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper management and disposal of 1-Amino-2-(3-methylphenyl)propan-2-ol waste.

DisposalWorkflow start Identify Waste: 1-Amino-2-(3-methylphenyl)propan-2-ol ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select Compatible Waste Container (e.g., HDPE) ppe->container label Step 3: Affix & Complete Hazardous Waste Label container->label segregate Step 4: Segregate from Incompatibles (Acids, Oxidizers) label->segregate transfer Step 5: Transfer Waste in Fume Hood (Do not overfill) segregate->transfer  Safe to Proceed store Step 6: Store in Designated SAA with Secondary Containment transfer->store full Container Full? store->full full->store No ehs Step 7: Arrange Pickup by EHS / Certified Vendor full->ehs Yes end Disposal Complete ehs->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-2-(3-methylphenyl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Amino-2-(3-methylphenyl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.